Dicalcium silicide
Description
Research Significance and Interdisciplinary Relevance of Dicalcium Silicide
The study of this compound holds significance across multiple scientific domains, primarily due to its unique properties. In materials science , it is investigated for its potential in high-temperature electronics and as a component in thermoelectric devices. ontosight.airesearchgate.net Its semiconductor properties also make it a person of interest in the field of electronics . ontosight.airesearchgate.net
The interdisciplinary nature of this compound research is evident in its applications. For instance, in metallurgy , it is utilized as a deoxidizer and for the removal of phosphorus in the production of special metal alloys. wikipedia.orgwbrl.co.uk The compound's reactivity is harnessed in pyrotechnics , where it serves as a fuel in specialized mixtures for creating smoke and in flash compositions. wikipedia.orgnanotrun.com Furthermore, its potential use in thermoelectric devices highlights its relevance in the search for clean energy solutions. researchgate.net Recent studies have also explored its role in biomedical applications, particularly in bone repair and regeneration. metu.edu.tr
Historical Context and Evolution of this compound Research
Historically, research into calcium silicides, including this compound, has been linked to their industrial applications. Calcium silicide has been used in steel production as a deoxidizer and desulfurizer. ontosight.ai The evolution of research has seen a shift from its traditional roles to exploring its more advanced technological applications.
Early studies likely focused on the fundamental synthesis and characterization of the compound. Methods such as arc melting and resistance heating have been employed for its synthesis. ontosight.ai Over time, as analytical techniques became more sophisticated, the research focus expanded to include detailed investigations of its crystal structure, electronic properties, and potential for new applications.
A significant development in the research trajectory of this compound has been the investigation of its thermoelectric properties. researchgate.net This shift reflects a broader trend in materials science towards developing materials for sustainable energy applications. The exploration of this compound in composite materials to enhance its thermoelectric performance is an area of active research. researchgate.net
Current Academic Research Landscape of this compound Studies
The contemporary research landscape for this compound is vibrant and multifaceted. Key areas of investigation include:
Thermoelectric Properties: A major focus of current research is on the thermoelectric properties of this compound. researchgate.net Theoretical studies, often employing density functional theory and semiclassical Boltzmann transport theory, are used to investigate its electronic and thermoelectric transport properties. researchgate.net Research has shown that both Ca2Ge and Ca2Si compounds exhibit a high Seebeck coefficient and low thermal conductivity at room temperature, making them promising for thermoelectric applications. researchgate.net
Synthesis and Material Preparation: Researchers continue to explore various synthesis methods to produce this compound with desired properties. Techniques like the sol-gel route are being investigated for preparing nanoparticle dicalcium silicate (B1173343) for biomaterials research. nih.gov Spark plasma sintering is another modern technique used to synthesize Ca2Si sintered compacts. researchgate.net
Thin Films and Optoelectronics: The growth and characterization of this compound thin films are being studied for their potential in silicon-based optoelectronics. researchgate.net Orthorhombic Ca2Si is a direct-gap semiconductor, making it suitable for applications like near-infrared light-emitting diodes. researchgate.net
Biomaterial Applications: There is growing interest in the use of dicalcium silicate in the biomedical field. metu.edu.trnih.gov Studies are evaluating its use in cements for bone repair and regeneration, often in composite forms to enhance its biological and mechanical properties. metu.edu.trresearchgate.net
Table 1: Key Research Areas and Findings for this compound
| Research Area | Key Findings | Relevant Compounds |
| Thermoelectric Properties | High Seebeck coefficient and low thermal conductivity at room temperature. researchgate.net Power factor can be enhanced through composite structures. researchgate.net | This compound (Ca2Si), Dicalcium Germanide (Ca2Ge) |
| Synthesis Methods | Can be synthesized via arc melting, resistance heating, solid-state reactions, and sol-gel routes. ontosight.ainih.gov Spark plasma sintering is used for creating dense compacts. researchgate.net | This compound (Ca2Si) |
| Optoelectronics | Orthorhombic Ca2Si is a direct-gap semiconductor suitable for near-infrared LEDs. researchgate.net | This compound (Ca2Si) |
| Biomaterials | Dicalcium silicate shows promise in bone repair and regeneration, often used in composite cements. metu.edu.trresearchgate.net | Dicalcium Silicate (Ca2SiO4), Dicalcium Phosphate (B84403) Dihydrate (DCPD) |
Properties
CAS No. |
12049-73-9 |
|---|---|
Molecular Formula |
Ca2Si |
Molecular Weight |
108.24 g/mol |
InChI |
InChI=1S/2Ca.Si |
InChI Key |
NGXPJZQTKPQTAO-UHFFFAOYSA-N |
Canonical SMILES |
[Si](=[Ca])=[Ca] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Dicalcium Silicide
Solid-State Reaction Routes for Dicalcium Silicide
Solid-state reactions represent the most conventional and widely utilized methods for producing calcium silicides. These techniques involve the high-temperature interaction of solid precursors to form the desired intermetallic compound.
Carbothermal Reduction Synthesis of this compound
The carbothermal reduction of calcium oxide (CaO) and silicon dioxide (SiO₂) is a primary industrial method for synthesizing calcium silicides. google.com This process involves heating a mixture of calcium oxide (or its precursor, calcium carbonate, CaCO₃), silicon dioxide, and a carbon source in a high-temperature furnace, such as an electric arc furnace. google.comwbrl.co.uk The carbon acts as a reducing agent, removing oxygen from the oxides and allowing for the formation of the calcium silicide alloy.
2CaO + SiO₂ + 3C → Ca₂Si + 3CO(g)
Table 1: Parameters in Carbothermal Reduction Synthesis
| Parameter | Description | Source(s) |
| Precursors | Calcium oxide (CaO) or Calcium carbonate (CaCO₃), Silicon dioxide (SiO₂), Carbon (C) | google.comdtic.mil |
| Equipment | Electric furnace / High-temperature furnace | google.comwbrl.co.uk |
| Temperature | High temperatures, up to 2500-3500 °C for high-purity products | google.com |
| Key Process | Reduction of oxides by carbon | google.com |
Direct Reaction of Elemental Calcium and Silicon for this compound Formation
This compound can be synthesized through the direct high-temperature reaction of elemental calcium (Ca) and silicon (Si). ontosight.ai This method offers a more direct route to the compound, with purity being largely dependent on the quality of the starting elements. dtic.mil Techniques such as arc melting or resistance heating are employed to bring the reactants to the required temperature under an inert atmosphere. ontosight.ai
The specific phase of calcium silicide formed (e.g., Ca₂Si, CaSi, CaSi₂) is highly dependent on the reaction and annealing temperatures. For instance, Ca₂Si films have been successfully formed by the co-deposition of calcium and silicon atoms onto a substrate at 20°C, followed by an annealing step at 330°C. researchgate.net In contrast, forming other phases like CaSi requires higher temperatures, often exceeding 1000°C. wikipedia.org
High-Temperature Reaction of Calcium Oxide and Silicon Dioxide to Yield this compound
The direct high-temperature reaction between calcium oxide (CaO) and silicon dioxide (SiO₂) typically results in the formation of calcium silicates, not silicides. researchgate.net For example, dicalcium silicate (B1173343) (Ca₂SiO₄), a key component of Portland cement, is produced by reacting stoichiometric amounts of calcium carbonate (which decomposes to CaO) and silicon dioxide at temperatures between 1000°C and 1450°C. researchgate.netsmf.mxggckondagaon.in The reaction proceeds as follows:
2CaCO₃ + SiO₂ → Ca₂SiO₄ + 2CO₂(g) researchgate.netsmf.mx
To produce this compound (Ca₂Si) from these oxide precursors, a reducing agent must be introduced to remove the oxygen atoms, as detailed in the carbothermal reduction method (Section 2.1.1).
Alternative Solid-State Precursor Combinations (e.g., SiC and CaO) for this compound
Alternative solid-state reaction pathways have been explored for the synthesis of calcium silicides. One such method involves the reaction of silicon carbide (SiC) with calcium oxide (CaO) at high temperatures. dtic.mil This route was reported as a viable method for producing calcium disilicide (CaSi₂) and suggests a potential pathway for other calcium silicide phases. dtic.mil Another alternative precursor combination reported for the synthesis of calcium silicides is the reaction between calcium hydride (CaH₂) and elemental silicon. dtic.mil
Solution-Based and Soft Chemistry Synthesis Approaches for this compound
While solid-state routes are dominant, solution-based methods offer advantages in producing nanoscale materials with high purity and homogeneity at lower temperatures.
Sol-Gel Methodologies for this compound Nanoparticles
The sol-gel method is a prominent soft chemistry approach used extensively for synthesizing oxide ceramics, including dicalcium silicate (Ca₂SiO₄) nanoparticles. smf.mxnih.gov This process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network).
For the synthesis of dicalcium silicate nanoparticles, typical precursors include calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium oxide source and tetraethyl orthosilicate (B98303) (TEOS) as the silicon dioxide source. nih.govresearchgate.net After the gel is formed and dried, a calcination step at temperatures around 800°C is performed to yield high-purity dicalcium silicate nanoparticles. nih.govresearchgate.net The final particle size and purity are influenced by the molar ratio of the precursors, the washing process, and the calcination temperature. nih.govresearchgate.net Quantitative X-ray diffraction (QXRD) studies can be used to determine the composition of the resulting polymorphs (α, β, and γ) and any amorphous content. researchgate.net
Based on available research, sol-gel methodologies are well-established for producing dicalcium silicate (Ca₂SiO₄). smf.mxnih.govresearchgate.netresearchgate.net However, specific documentation for the synthesis of metallic this compound (Ca₂Si) nanoparticles via this route is not prevalent, as the aqueous and oxide-based precursors are geared towards forming silicate structures.
Table 2: Sol-Gel Synthesis Parameters for Dicalcium Silicate (Ca₂SiO₄) Nanoparticles
| Parameter | Description | Source(s) |
| CaO Precursor | Calcium nitrate tetrahydrate | nih.govresearchgate.net |
| SiO₂ Precursor | Tetraethyl orthosilicate (TEOS) | researchgate.net |
| Process | Formation of a sol, followed by gelation, drying, and calcination | researchgate.netresearchgate.net |
| Calcination Temp. | ~800°C | nih.govresearchgate.net |
| Product | High-purity dicalcium silicate (Ca₂SiO₄) nanoparticles | nih.govresearchgate.net |
Precursor Selection and Stoichiometric Control in this compound Sol-Gel Synthesis
The selection of precursors is a foundational step in sol-gel synthesis, significantly influencing the final properties of the this compound. numberanalytics.com Typically, a calcium salt and a silicon alkoxide are used as the sources for calcium and silicon, respectively. For instance, calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) and tetraethyl orthosilicate (TEOS) are commonly employed. tue.nlcsic.es
Precise stoichiometric control is paramount to achieving pure this compound. The molar ratio of calcium to silicon (Ca/Si) in the precursor solution directly dictates the composition of the final product. A Ca/Si ratio of 2:1 is theoretically required for the formation of Ca2Si. However, studies have shown that adjusting this ratio can be a strategy to control the final phase composition. For example, in the synthesis of dicalcium silicate, a related compound, it was found that changing the Ca/Si ratio from 2.0 to 1.7 was not a viable solution to improve the product yield. tue.nlresearchgate.net This highlights the importance of careful optimization of the stoichiometry for the desired silicide phase. The high purity of the initial components is also crucial, as impurities can lead to the formation of undesired by-products. mdpi.com
Influence of Solvent Systems on this compound Formation (e.g., Deionized Water, Ethanol)
The solvent system plays a critical role in the hydrolysis and condensation reactions that are central to the sol-gel process. numberanalytics.com Deionized water and ethanol (B145695) are common solvents used in the synthesis of calcium silicates. csic.esmdpi.com The choice of solvent affects the solubility of the precursors, the rates of hydrolysis and condensation, and ultimately the structure of the resulting gel. numberanalytics.com
In an aqueous route, calcium nitrate is dissolved in deionized water, to which a silicon source like colloidal silica (B1680970) is added. tue.nl The use of water as a solvent is straightforward and economical. mdpi.com Non-aqueous routes, often employing ethanol, can offer different reaction kinetics and gel structures. tue.nl For instance, in the synthesis of silica thin films, a related process, ethanol was used as a solvent for both TEOS and the catalyst solution. mdpi.com The polarity of the solvent can influence the polymorphic outcome of the final product. ucl.ac.uk The conductivity of the solvent system can also impact the formation process. researchgate.net For example, aqueous solutions of HF have high conductivity, while solutions in alcohols have lower conductivity, which can affect the electrochemical dissolution of silicon. researchgate.net
| Solvent System | Precursors | Key Observations |
| Aqueous | Calcium Nitrate Tetrahydrate, Colloidal Silica | Requires calcination temperatures often above 1200 °C due to the formation of stable calcium carbonate precursors. tue.nlresearchgate.net |
| Non-Aqueous (Ethanol) | Tetraethyl Orthosilicate (TEOS), Calcium Nitrate | Can influence gelation time and the morphology of the resulting powder. mdpi.com |
| Mixed Solvents | Deionized Water, Ethanol | Often used to control hydrolysis and condensation rates. mdpi.com |
Optimization of Calcination Parameters for this compound Purity and Phase Formation
Calcination is a critical final step in the sol-gel process, involving the heat treatment of the dried gel to remove residual organics, crystallize the desired phase, and achieve high purity. mdpi.com The optimization of calcination temperature, heating rate, and duration is essential for obtaining pure this compound. tue.nlresearchgate.net
Research on dicalcium silicate has shown that calcination at temperatures ranging from 700°C to 1400°C influences the resulting polymorphs and purity. tue.nl For instance, at 700°C, a mixture of α'-C2S and β-C2S with a significant amorphous content was observed. tue.nl Increasing the temperature generally leads to higher crystallinity and the formation of different polymorphic phases. tue.nl However, excessively high temperatures can lead to unwanted phase transformations or decomposition. frontiersin.org The heating rate and cooling method also play a role in the final crystallite size and phase stability. tue.nlresearchgate.net For example, rapid cooling can sometimes be used to stabilize high-temperature polymorphs at room temperature. tue.nl
| Calcination Temperature | Heating Rate | Duration | Resulting Phase (in Dicalcium Silicate) | Reference |
| 700 °C | 5 °C/min | 1-3 h | α'-C2S, β-C2S, Amorphous | tue.nl |
| >1200 °C | - | - | Required for aqueous routes to decompose CaCO3 | tue.nlresearchgate.net |
| 800 °C | - | 3 h | Pure β-dicalcium silicate (Pechini method) | researchgate.netresearchgate.net |
| 1300 °C | - | 3 h | Ca3SiO5 with little CaO (Pechini method for Tricalcium Silicate) | frontiersin.org |
| 1400 °C | - | 3 h | Successful synthesis of Ca3SiO5 (Pechini method for Tricalcium Silicate) | frontiersin.org |
Pechini Technique for this compound Synthesis
The Pechini technique is a modification of the sol-gel method that utilizes a chelating agent, typically a carboxylic acid like citric acid, and a polyhydroxy alcohol, such as ethylene (B1197577) glycol, to form a polymeric resin. frontiersin.orgresearchgate.net This method promotes a more homogeneous distribution of the metal cations at the atomic level, leading to the formation of highly pure and fine powders at lower calcination temperatures compared to conventional sol-gel and solid-state methods. researchgate.netresearchgate.net
In a typical Pechini synthesis of a calcium silicate, calcium nitrate and a silicon source are dissolved, and then citric acid is added to chelate the calcium ions. frontiersin.org Subsequently, ethylene glycol is added, and the solution is heated to promote polyesterification, resulting in a stable polymeric gel. frontiersin.org This gel is then calcined to produce the final this compound powder. The Pechini method has been shown to be highly effective in producing pure β-dicalcium silicate at calcination temperatures as low as 800°C for 3 hours. researchgate.netresearchgate.net This technique is considered promising for achieving high purity and tuning the desired polymorph of dicalcium silicate. tue.nlresearchgate.net
Advanced Physical Vapor Deposition and Melting Techniques for this compound
Beyond chemical synthesis routes, physical methods involving high temperatures are also employed for the fabrication of this compound, particularly for producing bulk materials.
Arc Melting Synthesis of this compound
Arc melting is a high-temperature synthesis technique where reactants are melted together in an inert atmosphere using an electric arc. ontosight.ai This method is favored for the rapid synthesis of intermetallic compounds and alloys. whiterose.ac.ukresearchgate.net For this compound, this process would involve reacting calcium metal with silicon at very high temperatures. ontosight.ai The high temperatures achievable with arc melting ensure the complete reaction and homogenization of the constituents. researchgate.net However, care must be taken during the process as the high cooling rates can sometimes lead to unexpected metastable phases. whiterose.ac.uk
Resistance Heating Methods for this compound Production
Resistance heating is another method that utilizes electrical resistance to generate the high temperatures required for the synthesis of this compound from its constituent elements. ontosight.ai This technique involves passing a large current through a resistive material, which can be the reactants themselves or a separate heating element. cdautomation.co.ukdlr.de Resistance heating allows for precise temperature control, which is crucial for controlling the reaction and the phase of the final product. cdautomation.co.uk It is a common method for industrial production of various materials requiring high-temperature processing. cdautomation.co.uk
Molecular Beam Epitaxy (MBE) and Solid Phase Epitaxy (SPE) Growth of Calcium Silicide Films
Molecular Beam Epitaxy (MBE) and Solid Phase Epitaxy (SPE) are advanced techniques utilized for growing high-quality, crystalline calcium silicide films on silicon substrates. These methods offer precise control over film thickness, composition, and crystal structure at the atomic level.
Research into the low-temperature formation of calcium silicides on silicon substrates has identified specific temperature ranges for the creation of different phases. researchgate.net During the isochronous annealing of a thin calcium layer (10 nm) on a Si(100) 2x1 surface, this compound (Ca2Si) has been observed to form in the temperature range of 273–346 °C. researchgate.net This demonstrates that Ca2Si can be synthesized at relatively low temperatures using these epitaxial methods. Ca2Si is recognized as a narrow-band semiconductor material. researchgate.netsciforum.net
The growth process is highly dependent on parameters such as substrate temperature, the ratio of calcium to silicon fluxes, and the deposition rate. researchgate.net For instance, studies on the Ca-Si(001) system at a higher temperature of 500 °C using MBE resulted in the formation of calcium monosilicide (CaSi) and calcium disilicide (CaSi2), indicating that temperature is a critical factor in controlling the stoichiometry of the resulting silicide phase. researchgate.net
SPE typically involves depositing calcium onto a silicon substrate at room temperature, followed by an annealing process to induce a reaction and crystallization. halide-crylink.com MBE, on the other hand, involves the co-deposition of calcium and silicon onto a heated substrate from two separate sources. researchgate.net A variation of these techniques involves the use of an electron beam during the MBE growth of calcium fluoride (B91410) (CaF2) on silicon, which can stimulate the synthesis of a CaSi2 layer at the interface. sciforum.nethalide-crylink.com While this specific work focused on CaSi2, the underlying principle of energy-assisted synthesis could potentially be adapted for the controlled formation of Ca2Si.
The quality and properties of the films are meticulously analyzed using various in-situ and ex-situ methods, including Auger and electron energy loss spectroscopy, X-ray diffraction (XRD), and transmission electron microscopy (TEM). researchgate.netresearchgate.net These analyses confirm the crystal structure, epitaxial relationships, and phase purity of the grown films. For example, the formation of a continuous Ca2Si layer has been successfully demonstrated on 2D and 3D Mg2Si templates. researchgate.net
Table 1: Growth Parameters for Calcium Silicide Films
| Parameter | Method | Substrate | Temperature (°C) | Resulting Phase(s) | Source |
|---|---|---|---|---|---|
| Annealing Temperature | SPE | Si(100) | 273 - 346 | Ca2Si | researchgate.net |
| Annealing Temperature | SPE | Si(100) | 554 - 663 | CaSi | researchgate.net |
| Deposition Temperature | MBE | Si(001) | 500 | CaSi, CaSi2 | researchgate.net |
| Deposition Temperature | MBE | Si(111)7x7 | 120 | Ca2Si (mixture) | researchgate.net |
Rotary Atomization for Controlled this compound Powder Production
Rotary atomization is a method capable of producing spherical, crystalline this compound powders with precise chemical control. dtic.mil This technique uses induction melting to create a homogenous fluid of the constituent elements, which is then quenched into spheres as it is flung from a high-speed spinning disc and cools in an inert atmosphere. dtic.mil
A key advantage of rotary atomization over traditional methods like carbothermal reduction is the superior control over the final chemistry of the powder. dtic.mil This is crucial for applications where specific stoichiometric ratios and low impurity levels are required. Research has demonstrated that rotary atomization can produce powders of a desired chemistry with high yields, generally above 80%. dtic.mil With process optimization, such as using a larger charge, yields are expected to exceed 95%. dtic.mil
The process involves melting a charge of calcium and silicon in a tundish and then allowing the molten fluid to be atomized by a spinning rotary atomizer. dtic.mil While the method provides excellent chemical control, it is noted to be more expensive than carbothermal reduction and is less capable of producing the very fine particles that can be achieved through gas atomization processes. dtic.mil The resulting spherical powders can be further processed, for example by milling, to achieve desired particle size distributions. dtic.mil
Table 2: Example of Rotary Atomization Run for Calcium Silicide Powder
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Target Composition (Si) | 62 wt. % | For CaSi2, but demonstrates process capability. | dtic.mil |
| Achieved Composition (Si) | 62.4 ± 1.0 wt. % | As measured by ICP analysis. | dtic.mil |
| Target Composition (Ca) | 34.4 wt. % | For CaSi2, but demonstrates process capability. | dtic.mil |
| Achieved Composition (Ca) | 34.8 ± 0.9 wt. % | As measured by ICP analysis. | dtic.mil |
| Morphology | Spherical, Crystalline | Characteristic of the rotary atomization process. | dtic.mil |
| Typical Yield | > 80% | Potential to exceed 95% with optimization. | dtic.mil |
Combustion Synthesis of this compound
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a method noted for producing various ceramic and composite materials. dtic.milnih.govfrontiersin.org The technique leverages a highly exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave, converting them into the desired product. frontiersin.orgmdpi.com This process is characterized by its rapidity, with the entire synthesis often completing within minutes. frontiersin.org
While the literature extensively covers the combustion synthesis of materials like Ca12Al14O33 and ZrN/ZrSi2 composites, specific details on the direct combustion synthesis of this compound are less common. nih.govfrontiersin.org However, the general principles are applicable. The process would involve mixing calcium and silicon powders in the desired stoichiometric ratio (Ca:Si = 2:1 for Ca2Si). An energy source, such as a heated wire, initiates the reaction. mdpi.com The high heat generated by the reaction itself sustains the process, leading to the formation of the this compound product. researchgate.net The resulting material is often a loose, porous powder. frontiersin.org
A variation of this method is solution combustion synthesis, which has been used to produce dicalcium silicate (Ca2SiO4). researchgate.netresearchgate.net This approach involves dissolving precursors (e.g., calcium nitrate) in a solution with a fuel (e.g., urea). Upon heating, the solution ignites, leading to the formation of nanoparticulate powders. researchgate.net Although applied to a silicate, this suggests a potential pathway for producing nano-sized this compound if suitable precursors and fuels are identified.
Electrolytic Synthesis Routes for this compound
Electrolytic synthesis offers another pathway for producing this compound. dtic.mil This method involves driving a chemical reaction in an electrochemical cell by supplying an external voltage. google.com For the synthesis of this compound, this would typically involve an electrochemical cell containing a calcium-based anode, a silicon-based cathode, and a suitable electrolyte. google.com
A proposed system for the electrochemical synthesis of cementitious compounds like dicalcium silicate provides a model for how this compound could be formed. google.com In this setup, the cell would consist of:
A Ca-based electrode (anode), which could be made of calcium metal or an inorganic calcium material like calcium oxide. google.com
A SiOx-based electrode (cathode), where silicon dioxide would be reduced. google.com
An electrolyte , which could be a solution of calcium salts in an organic solvent, an aqueous solution, or a molten salt. google.com
When an electrical potential is supplied, calcium cations (Ca2+) are produced at the anode and migrate through the electrolyte to the cathode. At the cathode, they react with the silicon-containing species to form this compound. The entire process can be contained within a closed cell, such as a coin or pouch cell. google.com The precise control of voltage and current, along with the composition of the electrodes and electrolyte, would be key to ensuring the formation of the desired Ca2Si phase.
Methodologies for Purity and Stoichiometry Control in this compound Synthesis
Controlling the purity and stoichiometry of this compound is paramount for achieving desired material properties, and the various synthesis methods offer different levels and means of control.
For MBE and SPE , stoichiometry is precisely managed by controlling the deposition conditions. Key parameters include:
Substrate Temperature: As shown in studies, different temperature regimes favor the formation of specific calcium silicide phases (Ca2Si, CaSi, CaSi2). researchgate.net By carefully selecting and maintaining the substrate temperature, the desired stoichiometry can be targeted.
Flux Ratio: In MBE, the ratio of the flux of incoming calcium and silicon atoms can be precisely adjusted using the effusion cell temperatures, directly influencing the composition of the growing film. researchgate.net
Deposition Rate and Annealing: In SPE, the thickness of the initial deposited calcium layer and the subsequent annealing temperature and duration are critical for controlling the reaction between the metal and the silicon substrate, thereby determining the final silicide phase. halide-crylink.com The use of ultrahigh vacuum conditions minimizes the incorporation of impurities from the background environment. halide-crylink.com
In Rotary Atomization , the primary method for controlling stoichiometry is through the initial composition of the melt. dtic.mil
Charge Composition: By precisely weighing the high-purity calcium and silicon starting materials, the chemistry of the resulting alloy powder can be accurately controlled. dtic.mil The induction melting process promotes a homogeneous fluid, ensuring a uniform composition throughout the batch. dtic.mil
Inert Atmosphere: Conducting the atomization in an inert gas environment prevents oxidation and the introduction of other atmospheric impurities. dtic.mil
For Combustion Synthesis , control is more challenging but can be managed by:
Reactant Stoichiometry: The composition of the final product is heavily dependent on the molar ratio of the initial reactants in the green mixture. mdpi.com
Additives and Diluents: Adding inert materials can help to control the combustion temperature and reaction rate, which can influence the final phase composition and microstructure. nih.gov However, impurities such as oxides and carbonates can form, especially if the reaction is exposed to air or if precursors contain these elements. researchgate.net
In Electrolytic Synthesis , control is achieved through electrochemical parameters:
Electrode and Electrolyte Composition: The purity of the starting electrode materials (calcium and silicon sources) and the electrolyte is fundamental to the purity of the final product. google.com
Cell Potential and Current Density: The applied voltage and resulting current density can be precisely controlled. These parameters influence the rate of ion transport and reaction at the electrodes, which can be tuned to favor the formation of a specific stoichiometric compound. google.com
Crystallographic and Structural Investigations of Dicalcium Silicide
Crystal Structure Determination and Polymorphism of Dicalcium Silicide
The crystallographic identity of this compound (Ca₂Si) is fundamental to understanding its material properties. Research has focused on identifying its stable and theoretical polymorphic forms, refining its structural parameters, and understanding its behavior under extreme conditions.
This compound (Ca₂Si) is primarily known to crystallize in an orthorhombic structure under standard conditions. This phase is the most experimentally observed and studied form of the compound, particularly in thin films, bulk polycrystals, and single crystals. researchgate.net
In addition to the stable orthorhombic phase, theoretical studies have explored the possibility of other polymorphs. Computational analysis using an ab initio evolutionary algorithm has predicted a cubic phase with an Fm-3m space group. researchgate.netresearchgate.net However, this cubic structure has not been experimentally synthesized or observed at ambient conditions. researchgate.net Theoretical calculations of enthalpy versus pressure for various potential structures (including Pnma, Fm-3m, R3m, and Pn-3m) show that the orthorhombic (Pnma) and cubic (Fm-3m) phases possess very similar and significantly lower enthalpy levels compared to the other potential structures, suggesting their higher stability. researchgate.net
It is important to distinguish Ca₂Si from other calcium silicide compounds, such as calcium disilicide (CaSi₂), which exhibits different polymorphism, including rhombohedral (hR9, hR18) and tetragonal phases. researchgate.net The polymorphs listed in the section heading serve as examples of crystal structures and are not all descriptive of Ca₂Si.
The crystallographic parameters for the known orthorhombic and theoretical cubic phases of this compound have been determined through experimental work and computational modeling.
Orthorhombic Phase: This is the experimentally confirmed structure for Ca₂Si. It is a key phase in semiconductor applications of the material. researchgate.netresearchgate.net
Cubic Phase: This phase remains theoretical. First-principles calculations have been used to predict its lattice parameters. Different theoretical studies have reported slightly different values for the lattice constant 'a', which is characteristic of computational variances. The predicted space group for this phase is consistently identified as Fm-3m (No. 225). researchgate.netscribd.com
Below is a table summarizing the reported lattice parameters for the theoretical cubic phase of this compound.
| Phase | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Source |
| Ca₂Si | Cubic (Theoretical) | Fm-3m | 7.165 | researchgate.net |
| Ca₂Si | Cubic (Theoretical) | Fm-3m | 7.016 | researchgate.net |
| Ca₂Si | Cubic (Theoretical) | Fm-3m | 6.35 | scribd.com |
Note: The table presents data from theoretical calculations, and variations are expected based on the computational methods employed.
High-temperature and high-pressure conditions are critical factors in the synthesis and stability of this compound phases. While Ca₂Si powder is difficult to obtain from the direct reaction of elemental calcium and silicon, thermal treatments are essential for its formation through other routes. researchgate.net For instance, single-phase Ca₂Si powders can be synthesized by the heat treatment of magnesium silicide (Mg₂Si) powders in calcium vapor at temperatures around 923 K. researchgate.net
The structural integrity of Ca₂Si is also temperature-dependent. During the epitaxial growth of Ca₂Si films, increasing the substrate temperature from 250 °C to 300 °C can lead to a deterioration of the crystalline quality and promote the growth of the calcium monosilicide (CaSi) phase instead. researchgate.net
High-pressure conditions are also utilized in the synthesis of dense Ca₂Si materials. Spark plasma sintering, a method that combines high pressure (e.g., 300 MPa) and temperature, has been successfully used to produce single-phase Ca₂Si sintered compacts, particularly at temperatures below 673 K. researchgate.net Theoretical studies further show that pressure influences phase stability, with the orthorhombic (Pnma) and the theoretical cubic (Fm-3m) phases being the most favored over a range of pressures based on enthalpy calculations. researchgate.net
Microstructural Characterization of this compound Materials
The microstructure of this compound, including grain size, morphology, and phase distribution, is highly dependent on the method of synthesis and processing. These characteristics are crucial as they directly influence the material's electronic and thermoelectric properties.
This compound can be fabricated with a variety of morphologies, from nanoparticles to continuous films. researchgate.netresearchgate.net The grain size is heavily influenced by the synthesis technique and subsequent thermal treatments.
Nanocrystalline Bulk Materials: Nanostructured β-FeSi₂ bulk materials, which involve iron silicides, can have grain sizes ranging from 200–500 nm after spark plasma sintering. researchgate.net
Polycrystalline Films: In polycrystalline films, the grain dimensions are typically larger, on the order of 1–5 μm. researchgate.net
Epitaxial Films: Ca₂Si can be grown as epitaxial films on silicon substrates, a form desirable for applications in microelectronics. researchgate.net
Grain Boundaries: Investigations into the microstructure have revealed the presence of straight grain boundaries in some preparations of Ca₂Si. researchgate.net
Achieving phase homogeneity is a key challenge in the synthesis of this compound. While methods exist to produce single-phase Ca₂Si, the formation of other calcium silicide phases or elemental segregation can occur under certain conditions. researchgate.netresearchgate.net
Studies have shown that when Ca₂Si is formed on an atomically clean silicon surface, the result can be a mixture of Ca₂Si and another calcium silicide phase, indicating phase inhomogeneity. researchgate.net The sequence of phase formation can also be complex; during reactions on a silicon substrate, the CaSi phase may form first, followed by the formation of calcium disilicide (CaSi₂) at the interface, highlighting the potential for a multiphase material if the reaction is not carefully controlled. researchgate.net
Elemental segregation has also been observed in related systems. For example, during the growth of a silicon cap layer over Ca₂Si layers formed on Mg₂Si templates, a redistribution of magnesium and calcium has been detected, demonstrating elemental movement that can affect the final properties of the structure. researchgate.net However, specific synthesis techniques, such as spark plasma sintering of pre-reacted powders, have been shown to be effective in obtaining single-phase, homogeneous Ca₂Si compacts. researchgate.net
Microstructure of this compound within Multiphase Alloy Systems and Composites
The microstructure of dicalcium silicate (B1173343) is also of interest in ceramic matrix composites. Research on systems such as CaZrO₃-Ca₂SiO₄ composites has been undertaken to understand the interplay between the different phases and their effect on mechanical properties. illinois.edu Similarly, the microstructure of non-stoichiometric dicalcium silicate doped with potassium oxide has been a subject of investigation, highlighting how dopants can influence the phase stability and microstructure. illinois.edu
In the context of sustainable materials, this compound has been identified as a crystalline phase in the ash produced from burning rice husks. semanticscholar.org X-ray diffraction analysis of this ash reveals a multiphase composition that includes this compound, calcium silicate (CaSiO₄), magnesium silicide (Mg₂Si), and silicon, among other compounds. semanticscholar.org The Ca₂Si in this system exists as part of a complex, inorganic composite created through the combustion process.
Chemical processes can also lead to the formation of composite microstructures involving dicalcium silicate. During accelerated carbonation of β-Ca₂SiO₄, a hierarchical microstructure develops. researchgate.net The core of the structure consists of un-carbonated β-Ca₂SiO₄, which is enveloped by layers of carbonation products. researchgate.net These products are primarily crystalline calcite and an amorphous, three-dimensional network of silica (B1680970) gel. researchgate.net This demonstrates how surface reactions can create a complex, multiphase microstructure with dicalcium silicate as the parent material.
The table below summarizes the observed microstructure of this compound in various multiphase systems.
| Multiphase System | Other Phases Present | Microstructural Role and Morphology of this compound |
| Calcium Phosphate (B84403) Cement (CPC) | Calcium Phosphate | Acts as a reinforcing agent, distributed as particles within the cement matrix. nih.gov |
| CaZrO₃-Ca₂SiO₄ Composite | Calcium Zirconate (CaZrO₃) | Constituent phase intermixed with CaZrO₃. illinois.edu |
| Potassium Oxide-Doped Ca₂SiO₄ | Potassium Oxides | Non-stoichiometric Ca₂SiO₄ matrix with dopants influencing structure. illinois.edu |
| Rice Husk Ash | CaSiO₄, Mg₂Si, Silicon, Phosphorus, Magnesium Oxide | Crystalline phase present within a complex mixture of silicates and oxides. semanticscholar.org |
| Carbonated β-Ca₂SiO₄ | Calcite, Amorphous Silica Gel | Un-carbonated core enveloped by layers of carbonation products. researchgate.net |
Analysis of Intrinsic and Growth-Induced Defect Structures in this compound
The electronic and optical properties of this compound are highly sensitive to the presence of crystallographic defects. These imperfections, which can be intrinsic (point defects) or induced during crystal growth, play a significant role in the material's performance, particularly in semiconductor applications. The difficulty in experimental characterization of Ca₂Si films is often attributed to high optical absorption at these defect levels. dvo.ru
Intrinsic Point Defects: Point defects, such as vacancies and antisites, are thermodynamically stable imperfections in a crystal lattice. First-principles calculations based on density functional theory (DFT) have been employed to investigate the impact of various point defects on the orthorhombic structure of Ca₂Si. researchgate.netaip.org These defects include calcium vacancies (V-Ca₁, V-Ca₂), silicon vacancies (V-Si), and antisite defects where a Ca atom occupies a Si site (Ca-si) or a Si atom occupies a Ca site (Si-ca₁, Si-ca₂). researchgate.netaip.org
The formation of these defects induces changes in the local lattice structure and alters the electronic band structure of the material. researchgate.netaip.org For example, the creation of V-Si and Ca-si defects leads to an increase in the lattice volume, while other defects cause it to shrink. aip.org The electronic properties are also profoundly affected. While pure Ca₂Si is a direct-gap semiconductor, the presence of antisite defects can transform it into an indirect-gap semiconductor. researchgate.netaip.org Certain vacancy defects, such as V-Ca₁ and V-Si, can even induce semimetallic behavior. researchgate.netaip.org In contrast, the V-Ca₂ defect maintains the direct-gap nature of the semiconductor, albeit with a slightly reduced band gap of 0.3064eV. researchgate.netaip.org
The table below details the types of intrinsic point defects studied in orthorhombic Ca₂Si and their calculated effect on the material's properties. researchgate.netaip.org
| Defect Type | Notation | Effect on Lattice Volume | Effect on Band Structure |
| Calcium Vacancy (Site 1) | V-Ca₁ | Reduced | Becomes semimetallic. |
| Calcium Vacancy (Site 2) | V-Ca₂ | Reduced | Remains a direct-gap semiconductor. |
| Silicon Vacancy | V-Si | Increased | Becomes semimetallic. |
| Silicon on Calcium Site 1 | Si-ca₁ | Reduced | Becomes an indirect-gap semiconductor. |
| Silicon on Calcium Site 2 | Si-ca₂ | Reduced | Becomes an indirect-gap semiconductor. |
| Calcium on Silicon Site | Ca-si | Increased | Becomes an indirect-gap semiconductor. |
Growth-Induced Defects: In addition to intrinsic point defects, imperfections can be introduced during the synthesis and processing of this compound crystals and films. The growth of Ca₂Si, whether as bulk crystals or thin films, is often accompanied by a high density of defects and significant porosity. researchgate.net These growth-induced defects can include dislocations, grain boundaries, and surface defects, which can affect the quality and properties of the resulting material. researchgate.net
For example, during molecular beam epitaxy (MBE) growth of calcium silicide films, the conditions can lead to the formation of different silicide phases, such as CaSi and Ca₂Si, with grains of varying sizes. researchgate.net The growth process itself can generate defects in the underlying silicon substrate. researchgate.net Furthermore, external factors during growth, such as irradiation, have been shown to induce the formation of nanowhiskers in related calcium silicide phases, demonstrating how growth conditions can lead to extended defect structures. researchgate.net The control of these growth-induced defects is a critical challenge in realizing the full potential of this compound for electronic and optoelectronic devices.
Computational and Theoretical Studies of Dicalcium Silicide
Electronic Structure Calculations of Dicalcium Silicide
The electronic structure is a key determinant of a material's physical and chemical properties. For this compound, computational methods have been instrumental in mapping its electronic landscape.
Density Functional Theory (DFT) Applications for this compound Electronic Properties
Density Functional Theory (DFT) has been widely used to investigate the electronic properties of this compound. DFT calculations, particularly with the generalized gradient approximation (GGA), have been employed to determine its electronic structure. researchgate.net For instance, studies have utilized DFT to understand the interaction of water molecules with β-dicalcium silicate (B1173343) surfaces, revealing that the electronic properties of the surface govern the adsorption process. mdpi.compreprints.org Furthermore, DFT has been applied to study the effects of doping, such as with barium, on the electronic structure of β-dicalcium silicate, providing a theoretical basis for designing materials with enhanced properties. scispace.com First-principles calculations based on DFT have also been used to explore the relationship between the electronic structure and reactivity of dicalcium silicate polymorphs. scispace.com
| Parameter | Value | Method |
|---|---|---|
| Direct Band Gap | 3.32 eV | GGA+U |
| Water Adsorption Energies on β-C2S | -0.78 to -1.48 eV | DFT |
Investigation of Half-Metallic Character and Band Gaps in this compound
Investigations into the electronic structure of this compound have explored its potential for half-metallicity. Half-metallic materials are characterized by having metallic properties for one spin direction and semiconducting or insulating properties for the opposite spin. aip.org Studies have suggested that this compound exhibits a perfect half-metallic character. researchgate.net A direct band gap of 3.32 eV has been calculated for this compound using the GGA+U approximation. researchgate.net The presence of a band gap in one spin channel is a defining feature of half-metallicity.
Spin-Dependent Properties and Magnetic Interactions in this compound
The spin-dependent properties of this compound are of significant interest for potential spintronic applications. researchgate.net Theoretical calculations suggest that the ferromagnetic phase is the stable magnetic state for this compound. researchgate.net The study of spin-dependent band structures is crucial in confirming the half-metallic nature of the material. researchgate.net Furthermore, research into related electrides like Ca2N has shown that Coulomb correlations can lead to competition between Stoner-type ferromagnetic instability and antiferromagnetic interactions of localized moments, highlighting the complexity of magnetic interactions in such systems. uspex-team.org
Thermodynamic Stability and Phase Equilibria Modeling for this compound
Understanding the thermodynamic stability and phase equilibria is crucial for the synthesis and application of this compound.
First-Principles Calculations for Thermodynamic Stability of this compound Phases
First-principles calculations based on DFT are a powerful tool for assessing the thermodynamic stability of different phases of this compound. researchgate.netnih.gov These calculations can determine the formation energy of the compound, which indicates its stability relative to its constituent elements. materialsproject.org For the orthorhombic Pnma phase of Ca2Si (mp-2517), the calculated formation energy per atom is -0.463 eV, and the energy above the hull is 0.000 eV, indicating that it is a stable phase. materialsproject.org Such calculations are essential for constructing phase diagrams and predicting the most stable crystal structures under different conditions. researchgate.net
| Property | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma (62) |
| Formation Energy / Atom | -0.463 eV |
| Energy Above Hull / Atom | 0.000 eV |
Application of Quasi-Harmonic Debye Model for this compound Thermodynamic Properties
The quasi-harmonic Debye model is a computational method utilized to investigate the thermodynamic properties of crystalline solids, including this compound (Ca₂Si), under varying temperature and pressure conditions. researchgate.netiphy.ac.cn This model combines the Debye model of phononic states with the quasi-harmonic approximation, which accounts for the volume dependence of phonon frequencies. By calculating the total energy of the crystal at different volumes, the model can predict a range of thermodynamic characteristics. aflowlib.orgresearchgate.net
In the study of this compound, the quasi-harmonic Debye model has been employed to determine properties such as the thermal expansion coefficient, heat capacity, and Grüneisen parameter as a function of temperature and pressure. researchgate.net These calculations are crucial for understanding the material's stability and behavior at high temperatures. researchgate.net For instance, the model can predict how the unit cell volume of Ca₂Si changes with temperature, providing insight into its thermal expansion. researchgate.net Similarly, it can calculate the heat capacity (both at constant volume, Cᵥ, and constant pressure, Cₚ), which is fundamental to understanding how the material stores thermal energy. The Grüneisen parameter, which describes the relationship between the thermal expansion and the specific heat, is another key property derived from this model. aflowlib.org
Theoretical investigations have shown that for this compound, thermodynamic properties are calculated to describe its stability at high temperatures and pressures. researchgate.net The Debye temperature (θD), a critical parameter in this model, is related to the material's elastic constants and melting temperature. iphy.ac.cn Calculations using this model have also been applied to other silicides and related compounds to understand their thermodynamic behavior. researcher.lifemdpi.com
Computational Prediction and Experimental Validation of this compound Phase Diagrams
Computational methods, particularly those based on Density Functional Theory (DFT), play a significant role in predicting the phase diagrams of materials like this compound. researchgate.net These theoretical predictions are essential for understanding the stable phases of Ca₂Si under different conditions of temperature, pressure, and composition. The construction of a phase diagram is fundamental for materials processing and for predicting the material's properties and performance.
Recent research has focused on developing machine learning atomic potentials, enhanced by transfer learning, to explore the polymorphism of dicalcium silicates. researchgate.net These advanced computational techniques leverage large existing DFT computational datasets to build robust predictive models. researchgate.net The goal is to create models that can accurately predict the phase behavior of complex systems, including those relevant to cement chemistry where dicalcium silicate is a key component. researchgate.netnist.gov
The validation of these computational predictions against experimental data is a critical step. nih.govmdpi.comacs.org For the Ca-Si system, experimental phase diagram information is used to assess the accuracy of the computationally derived diagrams. researchgate.net This involves comparing the predicted transition temperatures, compositions of different phases, and the stability ranges of various polymorphs with experimentally determined values. The favorable comparison between the computed full phase diagram and available experimental data lends confidence to the theoretical models. researchgate.net
Theoretical Modeling of Transport Properties in this compound
The electrical conductivity of this compound is theoretically investigated using the semiclassical Boltzmann transport equation (BTE). researchgate.netmdpi.comarxiv.org This approach is often combined with first-principles calculations based on Density Functional Theory (DFT) to determine the electronic band structure, which is a crucial input for the BTE. researchgate.netmdpi.com The BTE describes the statistical distribution of charge carriers (electrons and holes) in the material and how this distribution changes under the influence of an external electric field. mdpi.comarxiv.org
Within this framework, the electrical conductivity (σ) is calculated as a function of temperature and chemical potential. researchgate.net The theory often employs approximations, such as the constant relaxation time approximation (CRTA), where it is assumed that the time between scattering events for charge carriers is constant. researchgate.netarxiv.org However, more advanced studies also consider the energy and temperature dependence of the relaxation time to achieve more accurate predictions. arxiv.org
For this compound, theoretical studies have calculated the electrical conductivity to evaluate its potential for thermoelectric applications. researchgate.net These calculations show how the conductivity varies with temperature, which is a key factor in determining the material's thermoelectric efficiency. researchgate.netresearchgate.net The combination of DFT and Boltzmann transport theory provides a powerful tool for understanding and predicting the electrical transport properties of Ca₂Si and related materials. researchgate.netmdpi.com
The Seebeck coefficient (S) and the power factor (S²σ) are critical parameters for evaluating the thermoelectric performance of a material. mdpi.comsigmaaldrich.com For this compound, these properties are extensively studied using theoretical models based on Boltzmann transport theory. researchgate.net The Seebeck coefficient quantifies the magnitude of the voltage generated across a material when a temperature gradient is applied. nih.gov A high Seebeck coefficient is desirable for thermoelectric materials. researchgate.net
Theoretical calculations for Ca₂Si have predicted a significant Seebeck coefficient, with a value of 211.4 μV/K reported in one study. researchgate.net These calculations typically determine the Seebeck coefficient as a function of temperature and chemical potential. researchgate.net The power factor, which combines the Seebeck coefficient and the electrical conductivity (σ), is a measure of the electrical power that can be generated from a given temperature difference. mdpi.comsigmaaldrich.com For this compound, a power factor of 1.12 x 10¹¹ W/mK²s has been computationally predicted. researchgate.net
The analysis of these parameters helps in identifying the optimal doping levels (p-type or n-type) to maximize the thermoelectric performance. For instance, studies have suggested that p-type doping could enhance the figure of merit (ZT) of cubic Ca₂Si. researchgate.net The goal of this theoretical analysis is to guide experimental efforts toward developing more efficient thermoelectric devices based on this compound and other silicide materials. researchgate.netdiva-portal.org
Electron-phonon interaction (EPI) is a fundamental process that governs the transport properties of materials like this compound. cond-mat.deyambo-code.eu It describes the scattering of electrons by lattice vibrations (phonons). These interactions are crucial for accurately predicting properties such as electrical conductivity and the Seebeck coefficient. arxiv.org First-principles calculations based on many-body perturbation theory are employed to study the EPI in Ca₂Si. researchgate.netarxiv.org
These calculations can determine the temperature-dependent band-gap renormalization and the charge-carrier transport properties. researchgate.netarxiv.org The strength of the EPI influences the relaxation time of electrons, which is a key parameter in the Boltzmann transport equation. arxiv.org Different approximations for the relaxation time, such as the self-energy relaxation time approximation (SERTA) and the momentum relaxation time approximation (MRTA), are used to account for the effects of EPI. arxiv.org
For Ca₂Si, studies have shown that including EPI is critical for accurate transport predictions. researchgate.netarxiv.org For example, the calculated electron mobility can vary significantly depending on whether and how EPI is included in the model. arxiv.org The Eliashberg function, α²F(ω), which describes the electron-phonon coupling strength as a function of phonon frequency, can be calculated to provide a detailed picture of the EPI. sscha.euquantum-espresso.org Understanding the EPI is essential not only for thermoelectric applications but also for investigating phenomena like superconductivity. cond-mat.desscha.eu
Prediction of Mechanical Properties of this compound (e.g., Elastic Moduli, Ductility)
The mechanical properties of this compound, such as its elastic moduli and ductility, are predicted using first-principles calculations based on Density Functional Theory (DFT). researchgate.netinfinite-science.deresearchgate.net These calculations provide fundamental insights into the material's strength, stiffness, and deformability, which are crucial for its potential applications. uomustansiriyah.edu.iq
The elastic constants (Cᵢⱼ) are calculated from the stress-strain relationship in the material. From these constants, other important mechanical properties like the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. mdpi.com The bulk modulus represents the material's resistance to volume change under pressure, while the shear modulus indicates its resistance to shape change. Young's modulus is a measure of stiffness.
The ductility of a material, its ability to deform under tensile stress without fracturing, can be estimated from the ratio of the shear modulus to the bulk modulus (G/B). mdpi.com A lower G/B ratio is generally indicative of a more ductile material. mdpi.com For this compound, theoretical calculations have indicated a ductile nature, which is a favorable property for processing and for ensuring the mechanical integrity of devices made from this material. researchgate.net The anisotropic nature of the elastic moduli can also be investigated, revealing how the mechanical properties vary with crystallographic direction. mdpi.com
Table of Predicted Mechanical and Thermoelectric Properties of this compound
| Property | Symbol | Predicted Value | Units | Reference |
| Seebeck Coefficient | S | 211.4 | μV/K | researchgate.net |
| Power Factor | S²σ | 1.12 x 10¹¹ | W/mK²s | researchgate.net |
| Lattice Thermal Conductivity | κ_L | 1.04 | W/mK | researchgate.net |
| Electron Mobility (IBTE, 300K) | μ_e | 163 | cm²/Vs | arxiv.org |
| Figure of Merit (ZT, max, p-type) | ZT | 0.52 | - | researchgate.net |
Theoretical Insights into Reactivity Mechanisms of this compound Polymorphs
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the varying reactivity of dicalcium silicate (Ca₂SiO₄) polymorphs. cimne.com Dicalcium silicate, a key phase in Portland cement, exists in at least five different polymorphic forms depending on temperature: α, α'H, α'L, β, and γ. cimne.commdpi.com The arrangement of the silicate tetrahedra (SiO₄) and calcium ions (Ca²⁺) differs in each polymorph, which fundamentally influences their chemical reactivity, especially their hydraulic activity in cementitious systems. researchgate.net
Experimental observations have established a general order of reactivity among the major polymorphs. cimne.com Theoretical investigations have sought to explain this trend by examining the electronic structure and total energy of each crystal structure. cimne.com By using quantum mechanical calculations, researchers can model the stable crystal structures at an atomic level and derive their energetic properties. cimne.com
A key finding from these theoretical studies is the direct correlation between the total internal energy of a polymorph and its reactivity. cimne.com Polymorphs with higher total energy are generally less stable and therefore more reactive. The experimentally suggested order of reactivity is typically α-C₂S > α'H-C₂S > β-C₂S > α'L-C₂S > γ-C₂S. cimne.com DFT calculations support this trend, showing that the calculated total energy of the polymorphs follows a nearly identical order. cimne.com This relationship provides a foundational understanding of why different forms of dicalcium silicate hydrate (B1144303) at different rates.
The calculations are often performed using sophisticated software packages like Quantum Espresso, which is based on DFT. cimne.com These simulations begin with established lattice parameters and crystal structures, which are then computationally "relaxed" to find the most stable atomic configuration at 0K. cimne.com
Recent advancements have combined DFT with machine learning (ML) techniques to explore the vast landscape of possible dicalcium silicate structures more efficiently. nih.gov By training ML atomic potentials on data from both classical force fields (like ReaxFF) and more accurate DFT calculations, researchers can identify previously unknown, metastable polymorphs. nih.gov This approach has successfully predicted new layered phases of dicalcium silicate that could exhibit potentially high reactivity, offering pathways to designing more efficient, greener cements. nih.gov
Detailed Research Findings
The theoretical examination of dicalcium silicate polymorphs reveals critical links between their structural characteristics and reactivity.
Total Energy and Stability: The stability of the polymorphs is inversely related to their reactivity. DFT calculations quantify the total energy of each phase, providing a theoretical basis for their stability hierarchy.
Structural Arrangement: The specific arrangement of CaO polyhedra and SiO₄ tetrahedra defines each polymorph. Transformations between polymorphs, which can be studied computationally, often involve displacive changes in cation positions and diffusive movements of oxygen anions. mdpi.com
Electronic Structure: The nature of the chemical bonding, whether more ionic or covalent, can be inferred from the electronic structure. osti.gov These characteristics are fundamental to the mechanism of how water molecules interact with and break down the crystal structure during hydration.
The table below summarizes the relationship between the dicalcium silicate polymorphs and their reactivity as understood through theoretical studies.
| Polymorph | Relative Reactivity | Theoretical Basis (Total Energy Correlation) |
| α-C₂S | Highest | Highest Calculated Total Energy |
| α'H-C₂S | High | High Calculated Total Energy |
| β-C₂S | Medium | Medium Calculated Total Energy |
| α'L-C₂S | Low | Low Calculated Total Energy |
| γ-C₂S | Lowest (inert) | Lowest Calculated Total Energy |
Reactivity and Formation Mechanisms of Dicalcium Silicide
Reaction Kinetics and Mechanistic Pathways of Dicalcium Silicide Formation
The formation of this compound (Ca₂Si) is a complex process governed by solid-state reaction kinetics and diffusion mechanisms. Understanding these pathways is crucial for controlling the synthesis of this material with desired properties.
Studies on Solid-Phase Reaction Kinetics of this compound Synthesis
The synthesis of this compound often involves the reaction between calcium-containing precursors, such as calcium oxide (CaO) or calcium carbonate (CaCO₃), and a silicon source, typically silicon dioxide (SiO₂). The kinetics of these solid-phase reactions are influenced by several factors, including the nature of the reactants, temperature, and the presence of other phases.
The reaction to form dicalcium silicate (B1173343) from calcium carbonate and silicon dioxide is endothermic. google.com The progression of the reaction can be monitored by observing the changes in the diffraction peaks of the reactants and products over time. For instance, in the hydrothermal crystallization of calcium silicate hydrates, the reaction mechanism involves the initial formation of a gel-like calcium silicate hydrate (B1144303) (C-S-H) phase, which then transforms into intermediate phases before the final product crystallizes. geoscienceworld.org The kinetics of such transformations can be analyzed to determine the rate-limiting steps.
Kinetic models, such as those based on the Avrami equation, can be applied to analyze the data from these studies. This analysis can reveal whether the reaction is controlled by nucleation, crystal growth, or diffusion processes. geoscienceworld.org For example, a two-dimensional diffusion-controlled mechanism has been identified in the formation of some calcium silicate hydrates. geoscienceworld.org
Table 1: Kinetic Parameters for Hydrothermal Crystallization of Calcium Silicate Hydrates
| Stage | Activation Energy (Ea) for Nucleation | Activation Energy (Ea) for Crystallization |
| Z-phase (intermediate) | ~39 kJ/mol geoscienceworld.org | - |
| Gyrolite (final product) | ~56 kJ/mol geoscienceworld.org | ~80 kJ/mol geoscienceworld.org |
This table presents the activation energies for the nucleation and crystallization of intermediate and final products during the hydrothermal synthesis of a calcium silicate hydrate, providing insight into the energy barriers of the reaction stages.
Investigation of Diffusion Mechanisms during Silicide Formation Processes
Diffusion is a fundamental process in the solid-state synthesis of silicides. The movement of atoms across interfaces and through the crystal lattice of the reactants and the newly formed product dictates the rate of formation and the resulting microstructure. In the Ca-Si system, the interdiffusion of calcium and silicon atoms is the primary mechanism for the formation of calcium silicide phases.
During the formation of calcium silicides, it has been observed that silicon atoms are often the dominant diffusing species in silicon-rich silicides, while metal atoms are more mobile in metal-rich silicides. nii.ac.jp The differing diffusion rates of calcium and silicon can lead to the formation of Kirkendall voids, which are vacancies that coalesce due to the unequal flow of atoms. nii.ac.jp These voids can impact the quality and integrity of the resulting silicide layer. nii.ac.jp
The interdiffusion coefficient of calcium and silicon can be calculated based on the thickness of the formed silicide layer over a specific annealing time. nii.ac.jp This coefficient is a key parameter in understanding the diffusion-limited growth kinetics of the silicide. The formation of different silicide phases, such as CaSi followed by CaSi₂, can be influenced by the changing concentration gradients and diffusion fluxes at the interface as the reaction progresses. nii.ac.jp The growth of the silicide layer often follows a parabolic kinetic model, indicating a diffusion-limited process. gjbeacademia.com
Influence of Environmental and Processing Parameters on this compound Formation
The formation and stability of this compound are highly sensitive to environmental and processing conditions. Parameters such as temperature, pressure, and the presence of additives can significantly influence the reaction pathways and the final product characteristics.
Role of Temperature and Pressure in this compound Phase Formation and Stability
Temperature is a critical factor in the synthesis of this compound. Elevated temperatures provide the necessary activation energy for the solid-state reaction to occur and enhance the diffusion rates of the constituent atoms. mdpi.com The formation of this compound from calcium oxide and silicon dioxide is a high-temperature process. researchgate.net The temperature ranges for the formation of different calcium silicide phases have been established through experimental studies. For instance, Ca₂Si has been observed to form at temperatures between 273–346 °C during isochronous annealing of a thin calcium layer on a silicon substrate. researchgate.netresearchgate.net
Pressure also plays a significant role in the phase formation and stability of this compound. High-pressure synthesis techniques can be employed to form specific crystalline phases that may not be stable at ambient pressure. frontiersin.org For example, a cubic phase of Ca₂Si has been predicted to be achievable under negative external pressure and is found to be dynamically and mechanically stable at both ambient and high pressures. researchgate.net The application of pressure can decrease the firing time required for synthesis and enable the formation of dense products. epa.gov
The interplay of temperature and pressure determines the stable phase of this compound. Thermodynamic models, such as the quasi-harmonic Debye model, can be used to analyze the effect of temperature and pressure on properties like unit cell volume, thermal expansion, and heat capacity, which relate to the stability of the compound. researchgate.net
Table 2: Temperature Ranges for Calcium Silicide Formation
| Calcium Silicide Phase | Formation Temperature Range (°C) |
| Ca₂Si | 273–346 researchgate.netresearchgate.net |
| CaSi | 554–663 researchgate.netresearchgate.net |
| CaSi₂ | >500 researchgate.netresearcher.lifescientific.net |
This table summarizes the experimentally determined temperature ranges for the formation of different calcium silicide phases on a silicon substrate.
Effects of Mineralizing Agents and Additives on this compound Synthesis and Phase Development
Mineralizing agents and additives are often used to facilitate the synthesis of this compound by lowering the reaction temperature and promoting the formation of desired phases. These agents can act as fluxes, catalysts, or can be incorporated into the crystal structure, influencing the phase development.
In the production of dicalcium silicate from calcium carbonate and silicon dioxide, inorganic alkali metal salts or alkaline earth metal salts are added as mineralizing agents. google.comgoogle.com Examples of such agents include carbonates, fluorides, and chlorides like sodium carbonate (Na₂CO₃), calcium fluoride (B91410) (CaF₂), and magnesium chloride (MgCl₂). google.comgoogle.com These agents can be added in amounts ranging from 0.5 to 20 wt.% of the starting material. google.comgoogle.com The use of a mixture of mineralizing agents, such as sodium carbonate and calcium fluoride, can be particularly effective. google.com
The presence of these additives can significantly impact the reaction kinetics and the temperature required for synthesis. For example, the use of mineralizing agents allows for the preparation of dicalcium silicate at temperatures between 900°C and 1100°C, which is lower than what would be required without them. google.comgoogle.com The CO₂ partial pressure in the reaction atmosphere also plays a role in conjunction with the mineralizing agents. google.comgoogle.com
Impact of Substrate and Template Materials on this compound Film Growth
The growth of this compound films is significantly influenced by the substrate or template material used. The choice of substrate affects the nucleation, growth, and crystalline quality of the resulting film. Template synthesis is a versatile method for creating nanostructured materials with controlled morphology. numberanalytics.comuqac.ca
When growing calcium silicide films on silicon substrates, the crystallographic orientation of the substrate plays a crucial role. researchgate.net The growth of Ca₂Si has been demonstrated on Si(111) substrates. researchgate.net The formation of a continuous Ca₂Si layer can be achieved on specific templates, such as 2D and 3D Mg₂Si templates, whereas a mixture of phases might form on a clean silicon surface under the same conditions. researcher.liferesearchgate.net This indicates that the template can direct the phase selection during growth.
The use of a sacrificial template, such as a Mg₂Si layer, can facilitate the growth of epitaxial Ca₂Si films. researchgate.net The Mg₂Si template can be converted into a Ca₂Si template at relatively low temperatures (e.g., 250°C), upon which epitaxial Ca₂Si can be grown. researchgate.net However, increasing the growth temperature can sometimes lead to a deterioration of the film quality due to grain growth of other phases. researchgate.net The concept of using templates extends to the synthesis of porous materials, where a sacrificial template is removed after the desired material has formed around it. csic.es Hard templates like porous alumina (B75360) and silica (B1680970), as well as soft templates like surfactants and polymers, are commonly used in nanomaterial synthesis. numberanalytics.com
Polymorphic Transformations and Their Energetics in Dicalcium Silicate Systems
Dicalcium silicate (Ca₂SiO₄), a primary constituent in materials like Portland cement, is notable for its complex polymorphic behavior. It exists in five distinct crystalline forms, with transformations between them dictated by temperature and processing conditions. researchgate.net These transformations are of significant scientific and industrial interest because the different polymorphs exhibit varying reactivity. juniperpublishers.comcimne.com The study of these phase changes involves understanding their structural relationships, transformation pathways, and the associated energy changes.
Pure dicalcium silicate can be found in five polymorphic forms: gamma (γ), beta (β), alpha prime low (α'L), alpha prime high (α'H), and alpha (α). cimne.comscielo.br The stability of these polymorphs is temperature-dependent, and they can transform from one structure to another upon heating or cooling. science.gov The α and β families of polymorphs have closely related crystal structures, whereas the γ polymorph is structurally distinct. juniperpublishers.com
The general sequence of transformations upon heating is: γ → α'L → α'H → α
Upon cooling, the sequence can be: α → α'H → α'L → β → γ science.govmdpi.com
The essence of these crystalline transformations lies in the migration of calcium atoms and the rotation of the [SiO₄] tetrahedra within the crystal structure. researchgate.net
Transformation Temperatures and Characteristics
The transitions between the polymorphs of dicalcium silicate occur at specific temperatures, though some hysteresis is observed, meaning the transformation temperature upon heating can differ from that upon cooling. mdpi.com The transformations from α'H to α'L and from α'L to β are classified as displacement-type phase transitions. researchgate.net In contrast, the transition from the β to the γ phase is a reconstructive phase transition, involving significant changes in the orientation of the [SiO₄] tetrahedra and the coordination number of the Ca²⁺ ions. mdpi.com
One of the most critical transformations is the β to γ phase change. This transition is accompanied by a substantial volume increase of approximately 10-13%, which induces significant internal stresses. researchgate.netakjournals.com These stresses are often sufficient to cause the material to shatter into a fine powder, a phenomenon known as "dusting". akjournals.comsurrey.ac.uk The γ-polymorph is generally undesired in cement applications as it is non-reactive with water. juniperpublishers.com
| Transformation | Temperature (°C) | Type | Key Characteristics |
|---|---|---|---|
| γ → α'L | ~700-725 science.govuci.edu | Heating | Reconstructive |
| α'L → β | ~680 (on cooling) science.gov | Cooling | Displacive, Hysteresis observed mdpi.com |
| β → α'L | ~675 (on heating) mdpi.com | Heating | Displacive, Hysteresis observed mdpi.com |
| β → γ | ~500 (on cooling) science.gov | Cooling | Reconstructive, ~10-13% volume increase, leads to "dusting" researchgate.netakjournals.com |
| α'L → α'H | ~1100 science.gov | Heating | Displacive researchgate.net |
| α'H → α | ~1425-1450 science.govmdpi.com | Heating | Reversible, Hysteresis observed mdpi.com |
Energetics and Reactivity of Polymorphs
The different polymorphs of dicalcium silicate not only have distinct crystal structures but also different internal energies. These energy differences are the driving force for the phase transformations and also dictate the chemical reactivity of each polymorph. It is generally accepted that the higher the temperature at which a polymorph is stable, the higher its reactivity. mdpi.com
Density Functional Theory (DFT) calculations have been used to investigate the relationship between the total internal energy of the polymorphs and their reactivity. cimne.com The results show that a polymorph with a higher total energy is more unstable and thus exhibits higher reactivity. cimne.com The established order of hydration activity is generally α > α' > β > γ. mdpi.com The γ-phase, being the most stable form at room temperature, has the lowest energy and is essentially non-hydraulic. juniperpublishers.commdpi.com The β → γ transformation is characterized by a high activation energy. akjournals.com
| Polymorph | Relative Stability at Room Temperature | Relative Internal Energy | Hydration Reactivity |
|---|---|---|---|
| α | Metastable (High-temperature phase) | Highest | Highest cimne.commdpi.com |
| α' (H and L) | Metastable (High-temperature phase) | High | High cimne.commdpi.com |
| β | Metastable | Intermediate | Intermediate cimne.commdpi.com |
| γ | Stable | Lowest | Negligible/Non-reactive juniperpublishers.comcimne.commdpi.com |
The stabilization of high-temperature, more reactive polymorphs like the β and α' forms at room temperature is a key goal in the production of certain cements. This can be achieved by incorporating foreign ions into the crystal lattice, which can impede the transformation to the less reactive γ phase during cooling. scielo.brmdpi.com
Advanced Characterization Techniques for Dicalcium Silicide Research
Spectroscopic Analysis Methods Applied to Dicalcium Silicide
Spectroscopic techniques are indispensable in the study of this compound, offering insights into its atomic and molecular characteristics.
X-ray Diffraction (XRD) is a cornerstone technique for the analysis of this compound, primarily used to identify its various crystalline phases (polymorphs) and determine their crystal structures. materialsproject.orgnist.gov Each polymorph of this compound—such as the α, α'L, β, and γ forms—produces a unique diffraction pattern, allowing for their unambiguous identification in a sample. capes.gov.br Powder diffraction is particularly useful for analyzing polycrystalline samples, which is a common form for this compound in industrial applications like cement. researchgate.net
Researchers utilize XRD to monitor phase transformations that occur under different conditions, such as temperature changes. capes.gov.br For instance, in situ high-temperature XRD can track the conversion of one polymorph to another, providing critical data for understanding the material's stability and performance at elevated temperatures. The technique is also fundamental in studying the hydration reactions of dicalcium silicate (B1173343), a key component in Portland cement, by identifying the crystalline phases present before and after the reaction. ceon.rsnih.gov
The analysis of XRD patterns involves comparing the experimental diffractogram with standard patterns from databases like the Powder Diffraction File (PDF). scielo.org.mx For example, characteristic peaks for β-dicalcium silicate are often observed between 31° and 33° (2θ), while γ-dicalcium silicate shows distinct peaks at different angles. researchgate.netresearchgate.net Rietveld refinement of XRD data allows for a more detailed structural analysis, providing information on lattice parameters, atomic positions, and bond lengths and angles. materialsproject.orgmaterialsproject.org
Table 1: Representative XRD Peak Positions for Dicalcium Silicate Polymorphs
| Polymorph | Key 2θ Peak Positions (°) | Reference(s) |
| β-Dicalcium Silicate | 32.05, 32.13, 32.59 | nih.gov |
| γ-Dicalcium Silicate | Distinct from β-phase | researchgate.net |
| Tricalcium Silicate (for comparison) | 29.35, 32.19, 34.35, 41.29 | scielo.org.mx |
Note: Peak positions can vary slightly depending on the specific instrument and experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the chemical bonding and vibrational modes within this compound. The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations such as stretching and bending of the Si-O bonds in the silicate tetrahedra.
FTIR is also employed to study the hydration process of dicalcium silicate. The formation of hydration products, such as calcium silicate hydrate (B1144303) (C-S-H), is accompanied by the appearance of new absorption bands, particularly those related to O-H stretching and H-O-H bending vibrations from water molecules and hydroxyl groups. mdpi.com This allows for the monitoring of the hydration kinetics and the characterization of the resulting hydrated phases.
Table 2: Typical FTIR Absorption Bands for Dicalcium Silicate and Related Compounds
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Compound/Group | Reference(s) |
| ~905 | P-O(H) stretching | DCPA (for comparison) | mdpi.com |
| 1070, 1140, 1180 | v₃, (PO₄)³⁻ stretching | DCPA (for comparison) | mdpi.com |
| 1600, 3480 | O-H and H-O-H stretching | Adsorbed water | mdpi.com |
| 2800 | (P)O-H stretching | DCPA (for comparison) | mdpi.com |
Note: Dicalcium phosphate (B84403) anhydrous (DCPA) is provided for comparative vibrational analysis of a calcium-based compound.
Raman spectroscopy is a complementary technique to FTIR that provides information about the lattice vibrations (phonons) and molecular structure of this compound. spectroscopyonline.comhoriba.com It is particularly sensitive to the crystal structure and symmetry of the material. spectroscopyonline.com Each polymorph of dicalcium silicate has a distinct Raman spectrum, enabling their identification and characterization. capes.gov.br
The technique is especially useful for in-situ studies of phase transformations at high temperatures. capes.gov.br By monitoring the changes in the Raman spectrum as a function of temperature, researchers can observe transitions between the γ, β, α'L, and α phases. capes.gov.br For example, the irreversible γ→α′L phase transformation and the reversible α′L ⇄β phase transformation have been successfully characterized using this method. capes.gov.br
Raman spectroscopy can differentiate between similar clinker materials like alite (tricalcium silicate) and belite (dicalcium silicate). nih.gov The phonon modes, particularly at low frequencies, can be used to distinguish between these two phases. nih.gov Furthermore, Raman imaging allows for the visualization of the spatial distribution of different phases within a sample, which is valuable for understanding the microstructure of materials like cement clinker. mdpi.com
Table 3: Key Raman Shifts for Dicalcium Silicate Polymorphs
| Polymorph | Key Raman Shift (cm⁻¹) | Reference(s) |
| β-Ca₂SiO₄ | 102 (lowest calculated phonon frequency) | nih.gov |
| α'L-Ca₂SiO₄ | Characterized by 14 observable Raman bands | mdpi.com |
| Ternesite (for comparison) | v₁(SO₄) and v₁(SiO₄) bands are key identifiers | mdpi.com |
Note: Raman shifts are sensitive to experimental conditions and the specific polymorph being analyzed.
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) or Direct Current Plasma (DCP) Emission Spectroscopy are analytical techniques used to determine the elemental composition of this compound and to quantify any impurities present. qbdgroup.comresearchgate.net These methods are highly sensitive and can detect trace elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels. qbdgroup.com
In these techniques, the this compound sample is first dissolved to create a liquid solution. This solution is then introduced into a high-temperature source (a flame for AAS, or plasma for ICP/DCP) which atomizes the sample. In AAS, the amount of light absorbed by the atoms at a specific wavelength is measured, which is proportional to the concentration of the element. In ICP/DCP, the excited atoms emit light at characteristic wavelengths, and the intensity of this emission is measured to determine the elemental concentration.
These methods are crucial for quality control in the production of this compound, ensuring that the stoichiometry (the Ca/Si ratio) is correct and that the levels of impurities are within acceptable limits. dtic.mil Impurities can significantly affect the material's properties and performance, so their accurate quantification is essential. ICP-Mass Spectrometry (ICP-MS) offers even lower detection limits and is considered a gold standard for trace element analysis. qbdgroup.comamsbiopharma.com
Table 4: Comparison of AAS and ICP for Elemental Analysis
| Feature | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP) Spectroscopy |
| Principle | Measures absorption of light by ground-state atoms | Measures emission of light from excited atoms |
| Sensitivity | Good (ppm range) | Excellent (ppb to ppm range) |
| Multi-element Analysis | Typically single-element at a time | Simultaneous multi-element analysis |
| Interferences | Prone to chemical interferences | Fewer chemical interferences, but prone to spectral interferences |
| Primary Use for Ca₂Si | Quantification of major elements (Ca, Si) | Trace impurity analysis and stoichiometry confirmation |
Electron Energy Loss Spectroscopy (EELS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition, chemical state, and electronic structure of the near-surface region of this compound. innovatechlabs.comresearchgate.net
EELS is often performed in a transmission electron microscope (TEM) and involves analyzing the energy loss of electrons that have passed through a thin sample. The energy loss spectrum reveals information about the elemental composition and bonding.
AES, on the other hand, involves bombarding the sample surface with a primary electron beam, which causes the emission of "Auger" electrons. eag.com The kinetic energy of these electrons is characteristic of the elements present on the surface. eag.com AES is particularly useful for identifying surface contaminants and for depth profiling to determine the elemental composition as a function of depth into the material. phi.com With a high spatial resolution, AES can analyze very small features on the surface. innovatechlabs.com
Both techniques are valuable for studying the surface chemistry of this compound, which is important for understanding its reactivity, for example, in hydration reactions or in catalytic applications. They can provide insights into the electronic structure, which is influenced by factors like the presence of defects or impurities on the surface. aps.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique used to determine the elemental composition and chemical oxidation states of atoms on the surface of this compound. thermofisher.comwikipedia.org XPS works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com Since the electrons can only escape from the top few nanometers of the surface, the technique is highly surface-sensitive. wikipedia.orgfrontiersin.org This is crucial for studying surface phenomena like passivation, catalysis, and the initial stages of hydration. thermofisher.com
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). thermofisher.combruker.com When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. wikipedia.org The EDS detector measures the energy and intensity of these X-rays to provide a qualitative and quantitative elemental analysis. wikipedia.org A key advantage of EDS is the ability to perform elemental mapping, which visually displays the spatial distribution of different elements across the sample's surface. jeol.comadvancedmicroanalytical.com This is invaluable for examining the homogeneity of this compound samples and identifying the location of different phases or impurities. bruker.com
Table 5: Comparison of XPS and EDS for Surface and Elemental Analysis
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Energy Dispersive X-ray Spectroscopy (EDS) |
| Principle | Analysis of emitted photoelectrons | Analysis of emitted characteristic X-rays |
| Analysis Depth | ~5-10 nm | ~1-3 µm |
| Information Provided | Elemental composition, chemical/oxidation state | Elemental composition, elemental mapping |
| Spatial Resolution | Typically larger area analysis | High spatial resolution (linked to electron beam size) |
| Primary Use for Ca₂Si | Surface chemistry, oxidation states of Ca and Si | Bulk elemental composition, phase distribution mapping |
Microscopic and Imaging Techniques for this compound Characterization
Microscopic and imaging techniques are indispensable for visualizing the surface features, internal structure, and crystalline nature of this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the observed microstructural features. peerj.com This combination is essential for confirming the stoichiometry of the this compound and identifying the nature of any inclusions or surrounding phases. nih.govpeerj.com The preparation of a flat, defect-free surface through polishing is often necessary to obtain high-quality orientation maps and microstructural data. qatm.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure, grain size. mdpi.comnih.gov | Visualizing the overall structure and identifying different phases. |
| Backscattered Electron (BSE) Imaging | Compositional contrast to distinguish between different phases. nih.gov | Differentiating Ca₂Si from other silicon or calcium compounds. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of specific microstructural features. peerj.com | Confirming the Ca:Si ratio and identifying impurities. |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Crystalline Defects
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are pivotal for investigating the nanostructure, crystallinity, and defects within materials at the atomic scale. nih.govthermofisher.com These techniques are particularly valuable for identifying nanometric defects that can significantly influence the material's physical properties. nih.gov
In the context of silicides, TEM and HRTEM can reveal detailed information about the crystal lattice, allowing for the identification of the specific crystal structure and the presence of any crystalline defects such as dislocations, stacking faults, or amorphous interlayers. researchgate.netuni-kiel.de For example, HRTEM has been instrumental in observing the atomic structure of newly formed high-entropy silicides and understanding their formation mechanisms at the atomic level. researchgate.net The analysis of diffraction patterns obtained in TEM provides further confirmation of the crystalline phases present. uni-kiel.de The preparation of electron-transparent thin foils of the material is a critical step for TEM analysis. ruhr-uni-bochum.de
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Transmission Electron Microscopy (TEM) | Nanostructure, crystal defects (e.g., dislocations), diffraction patterns. nih.govuni-kiel.de | Investigating the internal structure and identifying crystalline imperfections. |
| High-Resolution TEM (HRTEM) | Atomic-scale imaging of the crystal lattice, interfaces, and nanostructures. thermofisher.comresearchgate.net | Direct visualization of the atomic arrangement in Ca₂Si crystals and at interfaces. |
| Selected Area Electron Diffraction (SAED) | Crystallographic information from specific areas of the sample. psgias.ac.in | Determining the crystal structure of different grains or phases within the material. |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography at the nanoscale. particlelaboratories.comanton-paar.com It works by scanning a sharp probe over the sample surface and can be operated in different modes, such as contact or tapping mode, to map out the surface features with great precision. particlelaboratories.com
Beyond just imaging, AFM can probe various nanoscale mechanical and physical properties. trigenotoul.comresearchgate.net This includes measurements of adhesion, friction, and elasticity, which are crucial for understanding the surface interactions and mechanical behavior of this compound at a fundamental level. trigenotoul.comri.se AFM is particularly useful for characterizing surface roughness and can be used to study the material's properties in both air and liquid environments. trigenotoul.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, surface roughness. particlelaboratories.comri.se | Detailed visualization of the surface features of Ca₂Si at the nanoscale. |
| Force Spectroscopy | Nanoscale mechanical properties like adhesion and elasticity. trigenotoul.com | Quantifying the surface mechanical response of Ca₂Si. |
Thermal Analysis Techniques for this compound Stability and Transformations
Thermal analysis techniques are essential for determining the stability of this compound at different temperatures and for studying any phase changes it may undergo.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key thermal analysis techniques. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. openaccessjournals.com It can be used to determine the temperature at which a material begins to degrade or react with the surrounding atmosphere. peerj.comtainstruments.com
DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature. filab.frnih.gov This technique is used to detect thermal transitions such as melting, crystallization, and solid-state phase transformations. wikipedia.org For instance, in the study of calcium silicates, DSC has been used to identify phase transition temperatures, such as the reversible α'H → α phase transition in dicalcium silicate (Ca₂SiO₄) at high temperatures. researchgate.net The data from DSC can provide the temperatures and enthalpies of these transitions, which are fundamental thermodynamic properties of the material. mdpi.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, mass loss due to reactions or degradation. openaccessjournals.com | Determining the temperature range in which Ca₂Si is stable and identifying decomposition pathways. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, crystallization, solid-state transitions), enthalpy of transitions. wikipedia.orgmdpi.com | Identifying and quantifying the energetics of phase changes in Ca₂Si upon heating or cooling. |
Other Specialized Analytical Approaches for this compound
In addition to the primary techniques discussed, a variety of other specialized analytical methods can be employed for a more comprehensive characterization of this compound. These can include spectroscopic methods for determining purity and stoichiometry, such as atomic absorption and emission spectroscopy. nih.gov X-ray diffraction is another fundamental technique for phase identification and crystal structure analysis. For investigating chemical bonding, Raman spectroscopy can be utilized. peerj.com Furthermore, advanced techniques like correlative infrared-electron nanoscopy can provide a link between the structural and electronic properties of materials at the nanoscale. nih.gov The choice of technique depends on the specific properties of this compound that are of interest.
Brunauer-Emmett-Teller (BET) Method for Surface Area Determination of this compound Powders
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of powdered and solid materials. upi.edumeasurlabs.com This information is vital as a larger surface area often corresponds to more active sites for chemical reactions, which is significant in fields like catalysis. rms-foundation.ch The BET analysis involves the physical adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. particletechlabs.com By measuring the amount of gas adsorbed at various pressures, the specific surface area can be calculated in units of area per mass of the sample (m²/g). upi.eduparticletechlabs.com
The process begins with the degassing of the sample to remove contaminants and moisture. measurlabs.com The sample is then exposed to the analysis gas at a controlled temperature, and the amount of adsorbed gas is measured as a function of pressure. upi.edu The BET theory is applied to these adsorption data to determine the monolayer capacity of the gas on the material's surface, from which the specific surface area is calculated. upi.edu
Factors such as particle size, porosity, and surface roughness can all influence the surface area of a sample. particletechlabs.com For instance, mechanical grinding can increase the specific surface area of materials like ground granulated blast furnace slag, which in turn can enhance its hydration activity and the compressive strength of resulting mortars. mdpi.com
Table 1: Parameters for BET Analysis
| Parameter | Description |
|---|---|
| Analysis Gas | Typically nitrogen for surface areas > 1 m²/g; krypton for smaller surface areas. measurlabs.com |
| Sample Preparation | Degassing via vacuum or inert gas flow to clean the material surface. measurlabs.com |
| Measurement Principle | Physical adsorption of gas molecules onto the solid surface. particletechlabs.com |
| Output | Specific surface area (e.g., m²/g). particletechlabs.com |
| Governing Standards | ISO 9277, among others. rms-foundation.ch |
This table provides a summary of key parameters involved in the BET method for surface area analysis.
Electrical Characterization Techniques (e.g., Schottky Junction Analysis) for Electronic Transport Properties
The electronic transport properties of this compound are often investigated through the fabrication and analysis of Schottky junctions. A Schottky diode is formed by the junction of a metal and a semiconductor, and its electrical characteristics provide insight into the fundamental properties of the semiconductor material. electronics-tutorials.ws Techniques such as current-voltage (I-V) and capacitance-voltage (C-V) measurements are employed to characterize these junctions. up.ac.za
From I-V measurements, key parameters like the Schottky barrier height (SBH) and the ideality factor can be determined. up.ac.zaresearchgate.net The SBH represents the energy barrier for charge carriers at the metal-semiconductor interface, while the ideality factor provides a measure of how closely the diode's behavior matches the ideal thermionic emission model. up.ac.za Changes in these parameters with factors like annealing temperature can indicate the formation of new phases, such as silicides, at the interface. up.ac.za For instance, in the study of palladium on n-type silicon, the formation of palladium silicide was observed to begin at 200°C and be complete by 300°C. up.ac.za
C-V measurements can also be used to determine the Schottky barrier height and provide information about the doping concentration and distribution within the semiconductor. researchgate.net The formation of silicide layers, such as Ca2Si, can be studied by creating Schottky junctions on silicon substrates and analyzing their electrical properties. researchgate.net These analyses are crucial for understanding the potential of this compound in electronic and thermoelectric applications. ontosight.ai
Table 2: Electrical Characteristics of Metal-Silicon Contacts
| Material System | Annealing Temperature (°C) | Ideality Factor | Schottky Barrier Height (eV) |
|---|---|---|---|
| Pd/n-Si (as-deposited) | - | 1.2 | 0.69 |
| Pd/n-Si | 700 | 1.6 | 0.64 |
| Pt/n-Si (as-deposited) | - | 1.02 | 0.80 |
This table summarizes the changes in ideality factor and Schottky barrier height for Palladium (Pd) and Platinum (Pt) contacts on n-type Silicon (n-Si) with annealing, based on findings from a study on silicide formation. up.ac.za
Mechanical Strength Testing (e.g., Compressive Strength) for Material Performance
The mechanical performance of materials containing this compound, particularly in composite forms like cements, is frequently evaluated through compressive strength testing. nih.govmetu.edu.tr This test measures the ability of a material to withstand a compressive load. Standardized cylindrical or rectangular samples are prepared and subjected to a constant rate of compression until failure occurs, often following ASTM standards such as ASTM F451-15. metu.edu.tr
Research has shown that the addition of β-dicalcium silicate can significantly enhance the compressive strength of calcium phosphate cements. nih.gov For example, the incorporation of 8 wt% β-dicalcium silicate was found to increase the compressive strength of an injectable calcium phosphate cement from 26.5 MPa to 47.5 MPa. nih.gov Similarly, composites of β-dicalcium silicate and dicalcium phosphate have demonstrated improved mechanical properties compared to pure dicalcium phosphate cement. metu.edu.tr The compressive strength of these composites can be influenced by the concentration of β-dicalcium silicate. metu.edu.tr
The enhancement of mechanical strength is often attributed to the formation of a hydrated network structure and amorphous calcium-silicate-hydrate (C-S-H) gel, which acts as a reinforcing phase. researchgate.net The mechanical properties of scaffolds for bone regeneration, which can incorporate dicalcium silicate, are also assessed to ensure they possess the required strength for their intended application. whiterose.ac.ukresearchgate.net
Table 3: Compressive Strength of Dicalcium Silicate Composites
| Material Composition | Compressive Strength (MPa) |
|---|---|
| Injectable Calcium Phosphate Cement (iCPC) | 26.5 |
| iCPC + 8 wt% β-Dicalcium Silicate | 47.5 nih.gov |
| 20% β-Dicalcium Silicate / Dicalcium Phosphate Cement | 10.22 metu.edu.tr |
This table presents a comparison of the compressive strength of various cementitious composites containing dicalcium silicate, highlighting the reinforcing effect of this compound.
Research on Advanced Material Applications of Dicalcium Silicide
Dicalcium Silicide in Thermoelectric Device Development
This compound is explored as a promising material for thermoelectric devices, which can directly and reversibly convert heat into electrical energy. researchgate.net Silicides, in general, are considered advantageous for thermoelectric applications because they are composed of abundant and non-toxic elements like silicon. sigmaaldrich.com The efficiency of a thermoelectric material is determined by a dimensionless figure of merit, ZT, where a higher value indicates better performance. sigmaaldrich.comrsc.org Although pure this compound exhibits a relatively low ZT, research is focused on enhancing its properties through various engineering strategies. researchgate.netmdpi.com
The thermoelectric figure of merit (ZT) is a critical parameter for thermoelectric materials, defined by the equation ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. sigmaaldrich.com For this compound, significant research efforts are aimed at optimizing this value.
Theoretical calculations have predicted that the ZT of p-type doped cubic Ca2Si could reach an optimal value of 0.52 at 1000 K. researchgate.net Experimental work has shown that while pure Ca2Si has a low ZT of about 0.1 at 873 K, this is largely due to poor electrical conductivity despite having favorably low thermal conductivity (around 1.0-1.7 W·m⁻¹·K⁻¹). researchgate.netmdpi.com The primary strategy to enhance ZT revolves around improving the power factor (S²σ) while maintaining or further reducing the thermal conductivity. frontiersin.org
Doping has been identified as a key method to improve the ZT value. For instance, substituting other elements at the Ca or Si sites can modulate the carrier concentration to an optimal level, which is crucial for maximizing the power factor. researchgate.netfrontiersin.org One study reported a 36% increase in the ZT value over an undoped system through tantalum (Ta) substitution. researchgate.net Another approach involves creating composite materials. By introducing a secondary phase like Bismuth Copper Selenide (BiCuSeO) into a similar perovskite oxide, researchers demonstrated a method to reduce thermal conductivity and enhance the Seebeck coefficient, resulting in an improved ZT value, a strategy that could be applicable to Ca2Si. researchgate.net
Table 1: Experimentally Measured Thermoelectric Properties of this compound
| Temperature (K) | Total Thermal Conductivity (W·m⁻¹·K⁻¹) | Resistivity (mΩ·cm) | Seebeck Coefficient (μV/K) | ZT Value |
|---|---|---|---|---|
| 323 | ~1.4 | - | - | - |
| 673 | ~1.0 | - | - | - |
| 873 | ~1.2 | 12 | - | ~0.1 |
Data sourced from high-temperature melting synthesis experiments. mdpi.com
Engineering the transport of charge carriers—electrons and holes—is fundamental to improving the thermoelectric performance of this compound. researchgate.net The power factor (S²σ) is directly dependent on charge carrier density. sigmaaldrich.com Pristine Ca2Si suffers from low electrical conductivity, indicating a suboptimal carrier concentration. researchgate.netmdpi.com
First-principles calculations are used to study the electronic band structure and its effect on transport coefficients. researchgate.net These studies show that Ca2Si is a semiconductor with a band gap that can be tuned, for example, by applying pressure, which affects conductivity. researchgate.net The Seebeck coefficient, electrical conductivity, and thermal conductivity are all interconnected through the material's electronic structure and carrier scattering mechanisms. researchgate.net
This compound Integration in Semiconductor Technologies
This compound is recognized as a semiconducting material, making it a candidate for integration into various semiconductor technologies. ontosight.ai Specifically, orthorhombic Ca2Si is a direct bandgap semiconductor, a property that is highly desirable for optoelectronic applications such as light-emitting diodes. researchgate.netresearchgate.net Its compatibility with silicon-based technology further enhances its appeal. researchgate.net
The fabrication of high-quality this compound layers and nanocrystals is essential for their use in semiconductor devices. researchgate.net Several methods have been developed to synthesize these structures.
Thin Film and Layer Fabrication:
Reactive Deposition: Ca2Si films can be grown by reactive deposition of calcium (Ca) onto silicon (Si) substrates at elevated temperatures (e.g., 120°C) in an ultra-high vacuum environment. researchgate.net The quality and continuity of the resulting Ca2Si layer can be influenced by the template used. For instance, forming a continuous Ca2Si layer is more effective on 2D and 3D Magnesium Silicide (Mg2Si) templates compared to a clean Si(111) surface, where a mixture of silicides may form. researchgate.net
High-Temperature Melting and Sintering: Polycrystalline Ca2Si can be synthesized by melting calcium and silicon at high temperatures in a vacuum, followed by processes like spark plasma sintering to form dense bulk materials. researchgate.netmdpi.com
Solid-State Reaction: This method involves heating the constituent elements (calcium and silicon) in their solid state to form the compound. ontosight.ai
Nanocrystal and Nanoparticle Synthesis:
Sol-Gel Method: Dicalcium silicate (B1173343) (Ca₂SiO₄) nanoparticles have been prepared using a sol-gel route with calcium nitrate (B79036) tetrahydrate and tetraorthosilicate as precursors, followed by calcination at 800°C. nih.gov While this produces the silicate, similar chemical routes are explored for silicides.
Top-Down Chemical Exfoliation: Calcium disilicide (CaSi₂), a related compound, is often used as a precursor for synthesizing silicon nanosheets through the deintercalation of calcium atoms. researchgate.net
The growth of a silicon cap layer over Ca2Si films can embed the silicide in an amorphous silicon matrix, which is a crucial step for creating buried semiconductor structures. researchgate.net
Modulating the electronic properties of Ca2Si thin films is key to tailoring their function for specific semiconductor applications. researchgate.net Orthorhombic Ca2Si is a direct bandgap semiconductor, with reported bandgap values varying based on the measurement or calculation method. researchgate.netresearchgate.net
Bandgap Values: Optical spectra of a Ca2Si thin film on a sapphire substrate indicated a direct bandgap of approximately 0.88 eV. researchgate.net This is close to the value of 1.02 eV determined from in-situ temperature-dependent Hall measurements and quasiparticle band structure calculations. researchgate.net Other theoretical calculations have reported values ranging from 0.324 eV to 0.56 eV. researchgate.net
Dimensionality Effects: Ab-initio calculations have shown that the electronic properties of Ca2Si change when its dimensionality is reduced from a bulk material to slabs or nanowires. researchgate.net
Substrate and Film Structure: The electronic properties of calcium silicide films are also influenced by their structure and the substrate they are grown on. For example, CaSi₂ films grown on Si(100) substrates can exhibit semimetal properties with high carrier concentrations (up to 10²¹ cm⁻³) and significant light transparency in the near-infrared range. researchgate.net
The ability to grow and embed these films within a silicon matrix allows for the creation of diode structures and other electronic components, demonstrating the potential for modulating their electronic behavior for practical devices. researchgate.netresearchgate.net
This compound in Advanced Alloy and Composite Systems
This compound is also utilized as a component in advanced alloys and composite materials, where it can impart specific properties to the final system. The development of such materials is often aimed at high-temperature structural applications or functional materials with tailored thermoelectric or mechanical characteristics. niobium.techmdpi.com
In the context of high-temperature materials, silicides are often incorporated into a metallic matrix to create in-situ composites. For example, niobium-silicide (Nb-silicide) based composites consist of silicide phases like Nb₅Si₃ within a niobium solid-solution matrix. niobium.tech While this example does not directly involve Ca2Si, it illustrates the principle of using silicides to enhance the high-temperature strength and creep resistance of metal alloys.
For thermoelectric applications, creating a composite is a recognized strategy for enhancing the figure of merit (ZT). researchgate.net By dispersing a secondary phase within a thermoelectric matrix, it is possible to increase phonon scattering, which reduces lattice thermal conductivity without significantly impairing electrical conductivity. frontiersin.orgresearchgate.net This principle can be applied by incorporating Ca2Si into other material systems or by introducing other phases into a Ca2Si matrix. The goal is to break the typical interdependence of transport properties to achieve a net improvement in ZT. researchgate.net
Table 2: List of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ca2Si |
| Silicon | Si |
| Tantalum | Ta |
| Bismuth Copper Selenide | BiCuSeO |
| Magnesium Silicide | Mg2Si |
| Dicalcium silicate | Ca₂SiO₄ |
| Calcium nitrate tetrahydrate | Ca(NO₃)₂·4H₂O |
| Tetraorthosilicate | Si(OC₂H₅)₄ |
| Calcium disilicide | CaSi₂ |
| Niobium-silicide | Nb-Si alloy |
| Niobium silicide | Nb₅Si₃ |
Role of this compound as a Reinforcing Phase and Alloying Element
This compound is recognized for its potential as a reinforcing phase in metal matrix composites (MMCs). The inclusion of hard ceramic particles, such as silicides, into a metal matrix can significantly enhance properties like strength and wear resistance. ijsra.netencyclopedia.pub The even distribution of these reinforcing particles is crucial for achieving improved mechanical characteristics. researchgate.net
As an alloying element, calcium, a component of this compound, is used with other metals like aluminum and beryllium. americanelements.comamericanelements.com In the context of high-entropy alloys (HEAs), the addition of silicon, the other constituent of this compound, can lead to the formation of silicide phases, which contributes to the strengthening of the alloy. mdpi.com The formation of these hard silicides within a softer metal matrix can result in a more compact internal structure. mdpi.com
Microstructural Modification Induced by this compound in Metal Matrix Composites
In magnesium-based MMCs, the in-situ formation of Mg2Si particles, another type of silicide, around reinforcements like carbon nanotubes (CNTs) can improve the interfacial bonding between the components. researchgate.net The goal of these microstructural modifications is to create a homogenous and well-bonded composite material with enhanced performance. researchgate.net In some cases, in-situ reactions can be used to eliminate undesirable phases, such as silica (B1680970), and promote the formation of beneficial aluminide-silicide phases. capes.gov.br
Formation and Stability of Silicide Phases in High-Entropy Alloys Containing this compound Precursors
High-entropy alloys (HEAs) are a class of materials that are designed to form simple solid solutions rather than complex intermetallic compounds. mdpi.com The addition of silicon to HEAs can lead to the formation of silicide phases, which can significantly impact the alloy's microstructure and mechanical properties. mdpi.com The stability of these silicide phases is a key area of research.
Studies on CoCrFeNi-based HEAs have shown that increasing silicon content promotes the transformation from a face-centered cubic (FCC) phase to a body-centered cubic (BCC) and silicide phases. mdpi.com This phase transformation contributes to a significant increase in the hardness and yield strength of the alloy. mdpi.com The formation of silicides is driven by the negative mixing enthalpies of silicon with elements like cobalt, chromium, and nickel. mdpi.com The thermal stability of these high-entropy phases is crucial for high-temperature applications. mdpi.com Research on novel Fe-Al-Si-Ni-Ti HEAs has also demonstrated the formation of silicide phases during processing, which contributes to high compressive strength. mdpi.com
Development of this compound-Based Coatings for Enhanced Material Performance
Silicide-based coatings are being developed to protect materials from high-temperature oxidation and wear. niobium.tech These coatings can form a protective layer that prevents oxygen from reaching the underlying substrate. niobium.tech Research on Nb-silicide based composites has shown that silicide coatings can provide protection at temperatures above 1370°C for extended periods. niobium.tech
The development of these coatings involves creating a dense and adherent layer that can withstand thermal cycling. niobium.tech Cracks that may form in the coating can be sealed by the formation of oxides, which helps to maintain the protective barrier. niobium.tech The performance of these coatings is evaluated through cyclic oxidation testing at high temperatures. niobium.tech
This compound in Biomedical Materials Research
In the realm of biomedical materials, it is primarily dicalcium silicate, a derivative of this compound, that is the focus of research. Its biocompatibility and bioactivity make it a promising material for bone regeneration and dental applications.
Development of Dicalcium Silicate Composites for Biomedical Applications
Dicalcium silicate is being explored for its use in developing composites for biomedical applications, particularly for bone repair. tandfonline.commetu.edu.tr When incorporated into cement matrices, it can enhance the mechanical properties, such as compressive strength, and promote cell viability. metu.edu.tr The sol-gel method is often used to produce high-purity and homogenous dicalcium silicate with a controlled nanostructure suitable for these applications. metu.edu.tr
Composites containing β-Dicalcium silicate have shown to support better cell viability compared to pure dicalcium phosphate (B84403) cement. tandfonline.commetu.edu.trmetu.edu.tr The addition of β-Dicalcium silicate has been found to improve the compressive strength of the cement composites. metu.edu.trmetu.edu.tr
Table 1: Compressive Strength of β-Dicalcium Silicate Composites
| β-Dicalcium Silicate Content | Compressive Strength (MPa) |
|---|
In Vitro Bioactivity Evaluation of Dicalcium Silicate-Containing Materials (e.g., Apatite Formation)
A key indicator of a biomaterial's ability to bond with bone is its in vitro bioactivity, which is often assessed by its ability to form a bone-like apatite layer on its surface when immersed in a simulated body fluid (SBF). nih.govresearchgate.net Dicalcium silicate has demonstrated excellent bioactivity in this regard.
Studies have shown that dicalcium silicate can induce the formation of apatite spherulites on its surface in as little as one hour of immersion in SBF. nih.gov The formation of this apatite layer is a result of the exchange of calcium ions from the material with ions in the SBF, leading to the precipitation of calcium phosphate. cas.czresearchgate.net The rate of apatite formation on dicalcium silicate has been observed to be higher than that on other materials like wollastonite. scientific.net This rapid apatite formation, along with its biocompatibility, makes dicalcium silicate a promising candidate for use in endodontic treatments and other bone-contacting applications. nih.gov
Table 2: Bioactivity of Dicalcium Silicate in Simulated Body Fluid (SBF)
| Material | Time in SBF | Observation |
|---|---|---|
| Dicalcium Silicate Cement | 1 hour | Formation of bone-like apatite spherulites nih.gov |
| β- and γ-Dicalcium Silicate | 6 hours | Appearance of hydroxyapatite (B223615) on the surface researchgate.net |
| β-Ca2SiO4 Powders | 1 day | Formation of hydroxyapatite on the surface researchgate.net |
Enhancement of Mechanical Properties in Dicalcium Silicate-Reinforced Biomedical Cements
Detailed Research Findings
Research has systematically investigated the influence of varying concentrations of β-dicalcium silicate (β-Ca₂SiO₄) on the mechanical properties of biomedical cements. Studies have shown a clear trend where increasing the content of β-Ca₂SiO₄ leads to a significant improvement in compressive strength. tandfonline.commetu.edu.tr
One study explored composites with 20%, 30%, and 40% β-dicalcium silicate content. The results indicated that the composite with 40% β-dicalcium silicate exhibited the highest compressive strength, reaching 10.22 MPa. metu.edu.trresearchgate.net This demonstrates a direct correlation between the amount of dicalcium silicate and the resulting mechanical robustness of the cement.
In another investigation, the addition of 8 wt% β-dicalcium silicate to an injectable calcium phosphate cement (iCPC) markedly increased the compressive strength from 26.5 MPa to 47.5 MPa. nih.gov This substantial enhancement was achieved without negatively impacting other crucial properties like biodegradability, setting time, and injectability. nih.gov
Furthermore, research on α-tricalcium phosphate (α-C3P) based cements revealed that the inclusion of 10 wt% β-dicalcium silicate not only strengthened the set cement to a level exceeding that of cancellous bone but also promoted its total conversion to calcium-deficient hydroxyapatite (CDHA) when immersed in simulated body fluid. nih.gov
The mechanism behind this enhancement lies in the hydration reaction of dicalcium silicate. When mixed with water, it forms a calcium silicate hydrate (B1144303) (C-S-H) gel, which acts as a primary binding component, contributing to the material's mechanical strength. dental-update.co.ukmdpi.com This C-S-H gel creates a more cohesive and less porous structure within the cement matrix. tandfonline.com
The following interactive data tables summarize the key findings from various research studies on the enhancement of mechanical properties in dicalcium silicate-reinforced biomedical cements.
Table 1: Effect of β-Dicalcium Silicate Content on Compressive Strength of Dicalcium Phosphate Cements
| β-Dicalcium Silicate Content (%) | Compressive Strength (MPa) | Reference |
| 20 | - | metu.edu.tr |
| 30 | - | metu.edu.tr |
| 40 | 10.22 | metu.edu.trresearchgate.net |
Note: Specific compressive strength values for 20% and 30% compositions were not provided in the source material, but a trend of increasing strength with higher β-C2Si content was reported.
Table 2: Impact of β-Dicalcium Silicate Addition on Injectable Calcium Phosphate Cement (iCPC)
| Material | Compressive Strength (MPa) | Reference |
| iCPC (Control) | 26.5 | nih.gov |
| iCPC + 8 wt% β-Dicalcium Silicate | 47.5 | nih.gov |
Table 3: Influence of β-Dicalcium Silicate on α-Tricalcium Phosphate Based Cement
| Additive | Outcome | Reference |
| 10 wt% β-Dicalcium Silicate | Strengthened the set cement over the limit strength of cancellous bone. | nih.gov |
Current Challenges and Future Research Directions for Dicalcium Silicide
Challenges in Achieving Phase Purity and Controlled Polymorphism in Dicalcium Silicide Synthesis
A primary challenge in the synthesis of this compound is achieving high phase purity. The formation of other calcium silicide phases, such as CaSi and CaSi2, often occurs concurrently, and separating the desired Ca2Si phase can be difficult. The synthesis of dicalcium silicate (B1173343), a related compound, also faces challenges with impurities like calcium oxide when using methods like sol-gel, which can be detrimental to the material's properties. researchgate.net
Controlling the polymorphism of this compound during synthesis is another significant hurdle. The specific crystalline structure of a material dictates its properties, and for Ca2Si to be used effectively in various applications, the ability to selectively produce a specific polymorph is crucial. For instance, in the case of dicalcium silicate, different polymorphs exhibit varying reactivity. researchgate.net Research into the synthesis of this compound has shown that the formation of a continuous Ca2Si layer can be template-dependent. For example, a mixture of Ca2Si with other calcium silicides was found on a clean silicon surface, whereas a continuous layer formed on a Mg2Si template. researchgate.net
Future research should focus on developing synthesis techniques that offer precise control over the stoichiometry and reaction conditions to favor the formation of phase-pure this compound. This includes exploring novel precursor materials, optimizing annealing temperatures and times, and investigating the influence of different substrates or templates on the growth of Ca2Si.
Deepening Understanding of Complex Polymorphic Behaviors and Phase Transitions in this compound
While this compound is known to have a complex crystal structure, a comprehensive understanding of its polymorphic behaviors and phase transitions is still lacking. researchgate.net In contrast, the polymorphism of dicalcium silicate (belite) is well-documented, with five distinct polymorphs identified. researchgate.net The study of these polymorphs is crucial as their hydraulic reactivity varies, which is a key property for its application in cements. researchgate.net
A deeper understanding of the crystal structure and potential polymorphs of this compound is essential for predicting and tailoring its properties. The Materials Project database, for example, provides crystallographic information for a cubic form of Ca2Si. materialsproject.org
Future research should employ advanced characterization techniques, such as high-resolution X-ray diffraction and transmission electron microscopy, coupled with theoretical calculations, to systematically investigate the crystal structures of this compound under various conditions of temperature and pressure. Elucidating the mechanisms of phase transitions between different polymorphs, if they exist, will be critical for controlling the material's properties.
Advancements in Nanoscale Characterization of this compound Structures and Interfaces
The properties of this compound can be significantly influenced by its nanoscale features, including grain boundaries, defects, and interfaces with other materials. Therefore, advancements in nanoscale characterization are vital for understanding and engineering this material. Techniques such as scanning transmission electron microscopy (STEM) have been effectively used to analyze the atomic structure of related materials like beta-dicalcium silicate, revealing details about its crystal lattice and the distribution of elements. epfl.ch
For this compound, nanoscale characterization can provide insights into the quality of thin films, the structure of nanoparticles, and the nature of the interface in composite materials. Understanding the silicide-silicon interface is particularly important for electronic applications. researchgate.net
Future research should focus on the application of advanced nanoscale characterization techniques to this compound. This includes in-situ methods to observe phase transformations and reactions at the nanoscale. Correlating these nanoscale structural and chemical features with the material's macroscopic properties will be key to developing Ca2Si-based technologies.
Exploration of Novel this compound-Based Advanced Materials with Tailored Properties
The unique properties of this compound make it a promising candidate for the development of novel advanced materials. For instance, Ca2Si is a semiconductor, which opens up possibilities for its use in electronic and optoelectronic devices. researchgate.net The formation of epitaxial Ca2Si films on silicon substrates has been demonstrated, which is a crucial step towards its integration into semiconductor technology. researchgate.net
The creation of this compound-based composites could also lead to materials with enhanced functionalities. By combining Ca2Si with other materials, it may be possible to tailor its mechanical, thermal, or electronic properties for specific applications.
Future research in this area should explore the synthesis and characterization of various this compound-based materials, including thin films, nanowires, and composites. A key focus will be on establishing a clear relationship between the material's structure and its functional properties, enabling the design of materials with tailored performance characteristics.
Integration of Computational Material Design and Predictive Modeling for this compound Innovation
Computational materials design and predictive modeling are powerful tools that can accelerate the discovery and development of new materials. These approaches can be used to predict the crystal structure, stability, and properties of this compound and its related compounds. For example, the effective heat of formation has been used to predict that Ca2Si is the first phase to form in the Ca-Si system. lookchem.comresearchgate.net
First-principles calculations can provide valuable insights into the electronic band structure and optical properties of Ca2Si, guiding its development for electronic applications. The Materials Project, for instance, provides calculated data on the properties of this compound. materialsproject.org
Future research should increasingly integrate computational modeling with experimental work. This will enable a more efficient exploration of the vast parameter space in synthesis and processing, leading to the discovery of new this compound-based materials with optimized properties. Predictive modeling can also guide the design of experiments, saving time and resources.
Identifying and Developing New Frontier Applications for this compound
While this compound has some established applications, there is significant potential for its use in new and emerging technologies. Its semiconducting properties suggest that it could be used in a variety of electronic devices. researchgate.net Further research is needed to fully characterize its electronic and optoelectronic properties and to develop methods for fabricating high-quality Ca2Si-based devices.
Another potential frontier application for this compound is in the synthesis of novel nanomaterials. For example, calcium disilicide (CaSi2) has been used as a precursor for the chemical synthesis of two-dimensional silicon materials. researchgate.net It is conceivable that this compound could also serve as a precursor for other novel silicon-based nanostructures with unique properties.
Future research should focus on exploring these and other potential applications for this compound. This will require a multidisciplinary approach, involving materials scientists, chemists, physicists, and engineers, to fully realize the potential of this promising material.
Q & A
Basic Research Questions
Q. What experimental methods are most effective for synthesizing high-purity dicalcium silicide (Ca₂Si) in laboratory settings?
- Methodology : Use solid-state reaction techniques with stoichiometric ratios of calcium (Ca) and silicon (Si) under inert atmospheres (e.g., argon). Monitor phase purity via X-ray diffraction (XRD) and confirm composition with energy-dispersive X-ray spectroscopy (EDS). For thin-film synthesis, employ magnetron sputtering followed by rapid thermal annealing (RTA) at 800–1000°C, as demonstrated in cobalt silicide studies . Optimize temperature gradients to avoid unwanted silicide phases (e.g., CaSi, Ca₅Si₃) .
Q. How can researchers resolve discrepancies in reported phase stability of this compound under varying thermal conditions?
- Methodology : Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess oxidation resistance. Cross-validate results with high-temperature XRD to track structural changes in situ. Compare findings with computational phase diagrams using density functional theory (DFT) to address contradictions in literature .
Q. What characterization techniques are critical for analyzing the crystallographic structure of this compound?
- Methodology : Prioritize XRD for primary phase identification, supplemented by transmission electron microscopy (TEM) for nanoscale defects or grain boundaries. Use Raman spectroscopy to probe phonon modes and confirm bonding configurations. For elemental mapping, combine EDS with electron backscatter diffraction (EBSD) to correlate composition with crystallinity .
Advanced Research Questions
Q. How do interfacial properties between this compound and silicon carbide (SiC) influence electronic transport in heterostructures?
- Methodology : Fabricate Ca₂Si/SiC interfaces via epitaxial growth and characterize using cross-sectional TEM. Measure specific contact resistivity (ρ_c) via the transfer length method (TLM), accounting for Schottky barrier modulation. Investigate diffusion kinetics at the interface using secondary ion mass spectrometry (SIMS) to assess dopant segregation effects, as seen in cobalt silicide/SiC systems .
Q. What strategies mitigate data inconsistencies in dopant diffusion studies within this compound matrices?
- Methodology : Employ marker experiments with inert tracers (e.g., xenon or tungsten) embedded during synthesis to track dominant diffusing species (Ca vs. Si). Use time-of-flight SIMS to quantify diffusion coefficients under controlled annealing conditions. Compare results with silicide oxidation models, adjusting parameters like activation energy (D.E) and pre-exponential factors (D.0) .
Q. How can thermodynamic modeling improve predictions of this compound formation in multicomponent systems?
- Methodology : Calibrate CALPHAD (CALculation of PHAse Diagrams) models with experimental data on Ca-Si binary systems. Incorporate volume expansion ratios (ALPHA parameters) to account for lattice mismatch during silicide growth. Validate predictions against reactive diffusion experiments, adjusting for interface-specific contact resistivity (ρ_c) .
Q. What methodological challenges arise when correlating electronic properties of this compound with defect density?
- Methodology : Combine Hall effect measurements with positron annihilation spectroscopy to quantify vacancy concentrations. Use scanning tunneling microscopy (STM) to map defect states at atomic resolution. For bulk samples, correlate resistivity anomalies with XRD-derived dislocation densities, ensuring statistical significance through repeated trials .
Guidelines for Formulating Research Questions
- Clarity & Feasibility : Anchor questions in literature gaps (e.g., unresolved phase transitions in Ca-Si systems) .
- Complexity : Avoid binary questions; instead, focus on mechanistic inquiries (e.g., "How does oxygen incorporation affect Ca₂Si’s thermal conductivity?" vs. "Is Ca₂Si thermally stable?") .
- Reproducibility : Define experimental parameters rigorously (e.g., annealing rates, atmosphere purity) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
